1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCICHMZBIOESPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356059 | |
| Record name | AJ-077/33269015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-45-2 | |
| Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AJ-077/33269015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the formation of a key 3-amino-1-methyl-1H-pyrazol-5(4H)-one intermediate, followed by a cyclocondensation reaction to construct the fused pyridinone ring. This guide delves into the mechanistic underpinnings of each synthetic step, offers a detailed experimental protocol, and presents the necessary data for the characterization of the target molecule. The content is structured to provide researchers and drug development professionals with the critical knowledge and practical insights required for the successful synthesis and future derivatization of this important molecular entity.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridin-3-one Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[1][2] Its structural resemblance to purine bases makes it an attractive scaffold for the design of molecules that can interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[3][4]
The introduction of a carbonyl group at the 3-position, affording the pyrazolo[3,4-b]pyridin-3-one skeleton, further enhances the potential for diverse biological interactions through hydrogen bonding and other non-covalent interactions. The N-methylation at the 1-position of the pyrazole ring, as in the target molecule this compound, can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, which are crucial parameters in drug development. This guide aims to provide a clear and detailed pathway for the synthesis of this valuable compound, thereby enabling further exploration of its therapeutic potential.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection of the fused pyridine ring, leading to the key intermediate, 3-amino-1-methyl-1H-pyrazol-5(4H)-one, and a suitable three-carbon electrophilic synthon. This approach forms the basis of our proposed two-step synthetic strategy.
Figure 1: Retrosynthetic analysis of this compound.
The forward synthesis will therefore proceed as follows:
-
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazol-5(4H)-one. This key intermediate is prepared via the cyclocondensation of methylhydrazine with ethyl cyanoacetate. This reaction is a well-established and efficient method for the formation of 3-aminopyrazolones.
-
Step 2: Synthesis of this compound. The target molecule is synthesized through the cyclocondensation of the 3-amino-1-methyl-1H-pyrazol-5(4H)-one intermediate with an appropriate three-carbon component, such as an α,β-unsaturated ester.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.
Mechanism of 3-amino-1-methyl-1H-pyrazol-5(4H)-one Formation
The formation of the pyrazolone ring proceeds through a nucleophilic addition-elimination and subsequent intramolecular cyclization pathway.
Figure 2: Proposed mechanism for the formation of 3-amino-1-methyl-1H-pyrazol-5(4H)-one.
Mechanism of this compound Formation
The formation of the fused pyridinone ring is proposed to occur via a Michael addition followed by an intramolecular cyclization and dehydration.
Figure 3: Proposed mechanism for the formation of this compound.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be dried and purified using standard procedures where necessary. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazol-5(4H)-one
-
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), is added ethyl cyanoacetate (11.3 g, 0.1 mol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Methylhydrazine (4.6 g, 0.1 mol) is then added dropwise to the reaction mixture, and the resulting solution is refluxed for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (50 mL) and acidified with acetic acid to pH 6.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 3-amino-1-methyl-1H-pyrazol-5(4H)-one as a white to off-white solid.
Step 2: Synthesis of this compound
-
A mixture of 3-amino-1-methyl-1H-pyrazol-5(4H)-one (1.13 g, 10 mmol), ethyl acrylate (1.1 g, 11 mmol), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 mL) in ethanol (20 mL) is heated to reflux for 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 3-amino-1-methyl-1H-pyrazol-5(4H)-one | C₄H₇N₃O | 113.12 | ~3.5 (s, 3H, N-CH₃), ~4.8 (s, 2H, CH₂), ~6.5 (br s, 2H, NH₂) | ~30 (N-CH₃), ~80 (C4), ~155 (C5), ~160 (C3) | 114.06 [M+H]⁺ |
| This compound | C₇H₇N₃O | 149.15 | ~2.5-2.8 (t, 2H, CH₂), ~3.5-3.8 (t, 2H, CH₂), ~3.6 (s, 3H, N-CH₃), ~7.0-7.5 (m, 2H, Ar-H), ~10.0 (br s, 1H, NH) | ~25 (C5), ~35 (C6), ~30 (N-CH₃), ~105 (C3a), ~120-140 (Ar-C), ~150 (C7a), ~165 (C3) | 150.06 [M+H]⁺ |
Table 1: Expected Characterization Data for the Synthesized Compounds. Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Conclusion
This technical guide has detailed a practical and efficient two-step synthesis for this compound. The described methodology, which involves the formation of a 3-amino-1-methyl-1H-pyrazol-5(4H)-one intermediate followed by a cyclocondensation reaction, is scalable and amenable to the generation of a library of analogs for structure-activity relationship studies. The mechanistic insights and detailed experimental protocol provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to readily access this valuable heterocyclic scaffold for their drug discovery endeavors.
References
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Crystal Structure and Photochromic Properties. (2017). Molecules.
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank.
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). Molecules.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules.
-
Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. (2011). ARKIVOC.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: A Guide to Its Predicted Biological Targets
Introduction: The Emergence of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, a framework that has demonstrated the ability to bind to a diverse range of biological targets, leading to a wide array of pharmacological activities.[1][2][3] Its structural similarity to purine bases allows it to interact with numerous ATP-binding sites in enzymes, particularly kinases.[1] This guide focuses on the specific derivative, 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one , a molecule that combines the established pyrazolopyridine core with a 3-oxo functional group. While direct research on this exact molecule is emerging, a comprehensive analysis of its structural analogs allows us to predict its most probable and potent biological targets. This whitepaper will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a roadmap for investigating the therapeutic potential of this promising compound. We will delve into its likely interactions with key enzyme families, propose robust experimental workflows for target validation, and discuss the potential therapeutic implications.
Predicted Biological Target Classes
Based on extensive literature on the pyrazolo[3,4-b]pyridine scaffold, two primary classes of enzymes are the most probable biological targets for this compound: Protein Kinases and Phosphodiesterases (PDEs) .
Protein Kinases: Modulating Cellular Signaling
The pyrazolo[3,4-b]pyridine framework is a cornerstone of numerous kinase inhibitors.[4] The nitrogen atoms of the bicyclic system act as hydrogen bond acceptors and donors, mimicking the hinge-binding interactions of ATP in the kinase domain. The "1-methyl" substitution is a common feature in many active kinase inhibitors within this class.[1]
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several kinase families, suggesting that this compound could exhibit similar activity. Notable examples include:
-
Tropomyosin Receptor Kinases (TRKs): These kinases are crucial in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[5] A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized as effective TRKA inhibitors, with some compounds showing IC50 values in the nanomolar range.[5]
-
Anaplastic Lymphoma Kinase (ALK): Mutations in ALK are drivers for certain types of non-small cell lung cancer. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed that show exceptional enzymatic activity against both wild-type and mutant forms of ALK.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to cancer progression. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been reported as potent and selective FGFR kinase inhibitors.[8] Interestingly, one study noted that N-methylation of the pyrazolopyridine core completely abolished FGFR1 inhibitory activity, a critical consideration for our title compound.[8]
-
Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. A 1H-pyrazolo[3,4-b]pyridine derivative, SQ-67563, has been identified as a potent and selective inhibitor of CDK1 and CDK2.[4]
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immunity and is implicated in neuroinflammation and oncogenesis. Recently, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as highly potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.[9]
The presence of the 3-oxo group in this compound introduces a potential hydrogen bond acceptor and alters the electronic distribution of the ring system. This could either enhance or modify its binding affinity and selectivity for different kinase targets compared to its non-oxo counterparts.
Caption: Mechanism of action for predicted PDE5 inhibition.
Experimental Workflows for Target Identification and Validation
To empirically determine the biological targets of this compound, a systematic, multi-tiered approach is recommended.
Workflow for Target Validation
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merit.url.edu [merit.url.edu]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Architect's Guide to 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridin-3-one
The 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one core is a significant heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to purine bases. This unique arrangement of nitrogen atoms and a fused ring system offers a three-dimensional structure that can effectively interact with a variety of biological targets. Consequently, derivatives of this scaffold have garnered substantial interest for their potential therapeutic applications, including their roles as kinase inhibitors and agents targeting protein-protein interactions.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this valuable molecular framework, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategies: A Tale of Two Rings
The construction of the pyrazolo[3,4-b]pyridin-3-one skeleton can be broadly categorized into two main retrosynthetic approaches:
-
Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole: This is the most prevalent and versatile approach, typically starting with a substituted aminopyrazole.[3][4]
-
Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine: This is a less common but still viable route, often employed when specific pyridine precursors are readily available.[5]
This guide will primarily focus on Strategy A, as it offers greater flexibility in substituent placement on the pyrazole ring, which is often crucial for modulating biological activity.
I. Pyridine Ring Annulation: The Workhorse Approach
The annulation of a pyridine ring onto a 5-aminopyrazole precursor is the cornerstone of pyrazolo[3,4-b]pyridin-3-one synthesis. The key transformation involves the reaction of a 1,3-NCC dinucleophile (the aminopyrazole) with a 1,3-CCC biselectrophile.[3]
The Classical Approach: Condensation with β-Ketoesters and Related 1,3-Dicarbonyls
A robust and widely employed method involves the condensation of a 1-methyl-5-aminopyrazole with a β-ketoester, such as ethyl acetoacetate. This reaction proceeds through a cascade of condensation and cyclization steps to furnish the desired pyrazolo[3,4-b]pyridin-3-one core.
Causality Behind Experimental Choices:
-
Starting Material Selection: The choice of the 1-methyl-5-aminopyrazole is dictated by the desired substitution pattern on the final molecule. The methyl group at the N1 position is crucial for preventing tautomerization and often plays a key role in binding to biological targets.[6] The β-ketoester provides the three-carbon unit required to form the pyridine ring.
-
Catalysis: The reaction is typically catalyzed by acid, such as glacial acetic acid, which serves to activate the carbonyl groups of the β-ketoester towards nucleophilic attack by the aminopyrazole.[6]
-
Reaction Conditions: The reaction is often carried out at elevated temperatures, frequently under reflux conditions, to drive the dehydration and cyclization steps to completion.[4] Microwave irradiation has also been successfully employed to accelerate the reaction.[4][7]
Proposed Reaction Mechanism:
The mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-ketoester, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the pyrazole C4 carbon onto the remaining carbonyl group, followed by another dehydration step, leads to the formation of the fused pyridine ring.
Figure 1: General workflow for the condensation of 1-methyl-5-aminopyrazole with a β-ketoester.
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Derivatives
The Gould-Jacobs reaction provides an elegant route to 4-hydroxypyrazolo[3,4-b]pyridines, which exist in equilibrium with their corresponding pyrazolo[3,4-b]pyridin-4-one tautomers.[3][4] This reaction utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-CCC biselectrophile.
Mechanism and Key Steps:
-
Michael Addition: The amino group of the 1-methyl-5-aminopyrazole attacks the electron-deficient double bond of the diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol.
-
Intramolecular Cyclization: The resulting intermediate undergoes thermal cyclization, with the elimination of a second molecule of ethanol, to form the pyridone ring.
-
Tautomerization: The initially formed 4-hydroxy derivative can tautomerize to the more stable 4-oxo form.
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dau.url.edu [dau.url.edu]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This molecule, a derivative of the versatile pyrazolo[3,4-b]pyridine scaffold, is of significant interest in medicinal chemistry due to its potential as a pharmacophore in the development of new therapeutic agents. This document outlines the theoretical and practical aspects of its analysis using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed predicted spectroscopic data are presented, supported by comparisons with structurally related compounds. Furthermore, this guide provides standardized protocols for data acquisition and in-depth discussions on the interpretation of the spectral data, offering valuable insights for researchers engaged in the synthesis and characterization of similar chemical entities.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition and modulation of protein-protein interactions. The specific analogue, this compound, introduces a methyl group at the N1 position and a carbonyl group at the C3 position, modifications that are expected to significantly influence its physicochemical properties and biological target engagement.
Accurate structural elucidation and purity assessment are paramount in the early stages of drug development. Spectroscopic techniques are indispensable tools for achieving this. This guide will delve into the expected spectroscopic signature of this compound, providing a foundational reference for its identification and characterization.
Predicted Spectroscopic Data
In the absence of direct experimental data in the public domain, this section presents predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a robust framework for initial identification and subsequent experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the pyrazolone ring, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | ~7.8 - 8.0 | Doublet of doublets |
| H-5 | ~7.0 - 7.2 | Doublet of doublets |
| H-6 | ~8.2 - 8.4 | Doublet of doublets |
| N-CH₂ | ~4.0 - 4.2 | Singlet |
| N-CH₃ | ~3.5 - 3.7 | Singlet |
Causality of Predicted Shifts: The protons on the pyridine ring (H-4, H-5, H-6) are expected in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the fused pyrazolone ring. The methylene protons (N-CH₂) are anticipated to be deshielded due to the adjacent carbonyl group and nitrogen atom. The N-methyl protons (N-CH₃) will appear as a singlet at a characteristic upfield position.
The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (C3) | ~165 - 170 |
| C3a | ~140 - 145 |
| C4 | ~130 - 135 |
| C5 | ~115 - 120 |
| C6 | ~145 - 150 |
| C7a | ~155 - 160 |
| N-CH₂ | ~50 - 55 |
| N-CH₃ | ~30 - 35 |
Causality of Predicted Shifts: The carbonyl carbon (C3) is expected to resonate at a significantly downfield chemical shift. The quaternary carbons (C3a and C7a) involved in the ring fusion will also be downfield. The chemical shifts of the pyridine ring carbons (C4, C5, C6) are influenced by the nitrogen atom and the fused ring system. The aliphatic carbons of the methylene and methyl groups will appear at upfield chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by specific absorption bands.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | ~1680 - 1700 | Strong |
| C=N/C=C (Aromatic) | ~1580 - 1620 | Medium-Strong |
| C-H (Aromatic) | ~3000 - 3100 | Medium |
| C-H (Aliphatic) | ~2850 - 2960 | Medium |
Causality of Predicted Absorptions: The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the lactam in the pyrazolone ring. The stretching vibrations of the C=N and C=C bonds within the aromatic system will appear in the 1580-1620 cm⁻¹ region. C-H stretching vibrations for both aromatic and aliphatic protons will be observed at their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion Peak: For this compound (C₈H₉N₃O), the exact mass is 163.0746 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be expected at m/z 164.0818.
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as CO, N₂, and cleavage of the methyl group. A detailed analysis of the fragmentation pattern can provide further structural confirmation.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR data acquisition.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
2D NMR: For unambiguous assignment of proton and carbon signals, especially in complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
IR Spectroscopy Protocol
Caption: General workflow for IR data acquisition.
Causality Behind Experimental Choices:
-
Sample Preparation: For solid samples, preparing a KBr (potassium bromide) pellet ensures a uniform dispersion of the sample and minimizes scattering of the infrared beam. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr) is collected to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences from the sample spectrum.
Mass Spectrometry Protocol
Caption: Simplified workflow for mass spectrometry analysis.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like the target compound, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.
-
Positive Ion Mode: The presence of basic nitrogen atoms in the pyrazolo[3,4-b]pyridine core makes it amenable to protonation, making positive ion mode the preferred method for detection.
Interpretation and Structural Validation
The interpretation of the acquired spectroscopic data is a critical step in confirming the structure of this compound.
-
¹H NMR: The number of signals, their chemical shifts, multiplicities (splitting patterns), and integration values should all be consistent with the proposed structure. For instance, the observation of three distinct signals in the aromatic region with appropriate coupling constants would confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between sp², sp³, carbonyl, and aliphatic carbons.
-
IR: The presence of a strong absorption band around 1680-1700 cm⁻¹ is a key indicator of the carbonyl group in the pyrazolone ring.
-
MS: The accurate mass measurement of the molecular ion peak should match the calculated exact mass of the compound within a few parts per million (ppm), providing strong evidence for the elemental composition.
By integrating the information from all three spectroscopic techniques, a confident and unambiguous structural assignment of this compound can be achieved.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols and interpretation guidelines, will serve as an invaluable resource for researchers working on the synthesis and development of novel pyrazolo[3,4-b]pyridine-based compounds. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic molecules, underscoring the fundamental importance of spectroscopic analysis in modern chemical research and drug discovery.
References
-
General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
URL: [Link]
-
NMR Prediction Software
- Title: NMRDB.org: Online NMR Prediction
- Source: NMRDB.org
-
URL: [Link]
-
Infrared Spectroscopy Principles and Techniques
- Title: Introduction to Infrared and Raman Spectroscopy
- Source: Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
-
URL: [Link]
-
Mass Spectrometry in Drug Discovery
- Title: Mass Spectrometry in Drug Discovery
- Source: Korfmacher, W. A. (2005). Mass spectrometry in drug discovery. Drug Discovery Today, 10(20), 1357-1367.
-
URL: [Link]
-
Chemistry of Pyrazolo[3,4-b]pyridines
Sources
An In-depth Technical Guide to 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purine bases.[1] This structural mimicry has rendered its derivatives potent modulators of a wide array of biological targets, leading to their investigation in oncology, inflammation, and neuroscience.[2][3] This guide provides a comprehensive technical overview of a specific derivative, 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. While literature on this exact molecule is sparse, this document will extrapolate from the extensive research on the parent scaffold to detail its probable synthetic routes, chemical and biological properties, and potential therapeutic applications. We will explore the strategic considerations for its synthesis, delve into its expected reactivity and spectral characteristics, and present a rationale for its potential as a therapeutic agent.
The Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Drug Discovery
The fusion of a pyrazole and a pyridine ring gives rise to five possible pyrazolopyridine congeners, with the [3,4-b] isomer being of significant interest to medicinal chemists.[1] The 1H-pyrazolo[3,4-b]pyridine system, in particular, has been extensively explored, with over 300,000 structures reported.[1][4] The scaffold's versatility allows for substitution at multiple positions (N1, C3, C4, C5, and C6), enabling fine-tuning of its physicochemical and pharmacological properties.[1]
A key characteristic of this system is tautomerism. For pyrazolo[3,4-b]pyridines with hydroxyl groups at the C4 or C6 positions, the pyridone tautomer is generally more stable.[1][4] The title compound, this compound, represents a specific tautomeric form that is expected to be a stable and synthetically accessible entity.
Strategic Synthesis of the this compound Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core generally follows two main retrosynthetic strategies: annelation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of a pyrazole ring on a pyridine precursor.[1][5]
Proposed Synthetic Pathway: Pyridine Ring Formation on a Pyrazole Precursor
A plausible and efficient route to this compound involves the condensation of a substituted 5-aminopyrazole with a β-ketoester. This approach offers a convergent and modular synthesis.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed method based on established literature procedures for analogous compounds.[6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-methyl-5-amino-1H-pyrazol-3(2H)-one (1 equivalent) and glacial acetic acid.
-
Addition of Reagents: While stirring, add ethyl acetoacetate (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Physicochemical Properties and Spectroscopic Characterization
The chemical properties of this compound are dictated by its fused aromatic system and the pyridinone moiety. The N-methyl group at the 1-position is expected to influence its solubility and metabolic stability.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 3.5-4.0 ppm), and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR would confirm the presence of the methyl carbon, the carbonyl carbon of the pyridinone ring (around 160-170 ppm), and the carbons of the fused heterocyclic system.[5]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₇H₇N₃O (149.15 g/mol ) would be observed.
Biological Activities and Therapeutic Potential
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a remarkable range of biological activities, making this a highly sought-after core in drug discovery.[2][7]
| Biological Activity | Therapeutic Area | Key Molecular Targets | Reference |
| Anticancer | Oncology | Kinases (e.g., GSK-3, Mps1, TRK) | [6][8][9] |
| Anti-inflammatory | Immunology | Inflammatory mediators | [10] |
| Neuroprotection | Neurology | mGluR5 | [11] |
| Antimicrobial | Infectious Diseases | Bacterial and fungal enzymes | [12] |
| Antiviral | Infectious Diseases | Viral replication machinery | [2] |
The diverse biological activities of pyrazolo[3,4-b]pyridine derivatives suggest that this compound could also exhibit interesting pharmacological properties. Its N-methylation might enhance cell permeability and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Potential as a Kinase Inhibitor
A significant number of pyrazolo[3,4-b]pyridine derivatives have been developed as potent kinase inhibitors.[13][14] The core structure can effectively occupy the ATP-binding pocket of various kinases. The specific substitution pattern of this compound could confer selectivity for certain kinase families.
Caption: Potential inhibition of kinase signaling pathways.
Conclusion and Future Directions
Future research should focus on the practical synthesis and thorough characterization of this compound. Subsequent biological screening against a panel of kinases and other relevant targets will be crucial to elucidate its pharmacological profile and potential for drug development.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link][1][3][4][15]
-
Dodiya, A., & Sekar, M. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417. [Link][7]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link][2][12]
-
Hasan, M., et al. (2015). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(32). [Link][6]
-
Taylor, E. C., & Sheridan, J. B. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 52(19), 4387-4395. [Link][5]
-
Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link][16]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link][12]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. National Center for Biotechnology Information. [Link][17]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link][3]
-
Attaby, F. A., Abdel Fattah, A. M., Shaif, L. M., & Elsayed, M. M. (2007). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). Afinidad, 64(531), 474-481. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Odessa University. [Link]
-
Sharma, P., & Kumar, V. (2013). Recent advances in the therapeutic applications of pyrazolines. RSC Advances, 3(45), 22697-22724. [Link]
-
Chemspace. (n.d.). Methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. [Link][13]
-
Kaczmarczyk, G., & Tomasik, P. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4991. [Link]
-
MySkinRecipes. (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. [Link]
-
Rakib, E. M., et al. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(2), 240-251. [Link][18]
-
Macor, J. E., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(10), 923–928. [Link][11]
-
Rojas-Lima, S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. [Link]
-
Kumar, A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Parallel and Distributed Computing, 74(1), 1-19. [Link][10]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7942-7963. [Link][14]
-
PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]
-
Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link][8]
-
Zhang, L., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. ResearchGate. [Link]
-
Zhang, L., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link][9]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Academic Archives of the University of Zagreb. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dau.url.edu [dau.url.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy methyl 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate [smolecule.com]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 16. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Methyl-1H-pyrazolo[4,3-B]pyridine | C7H7N3 | CID 56972296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
theoretical studies of pyrazolo[3,4-b]pyridin-3-one structure
An In-Depth Technical Guide to the Theoretical Investigation of the Pyrazolo[3,4-b]pyridin-3-one Scaffold
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "medicinally privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, often by acting as kinase inhibitors.[3][4][5][6][7][8][9][10][11] A comprehensive theoretical understanding of the pyrazolo[3,4-b]pyridin-3-one core is paramount for rational drug design and the optimization of lead compounds. This guide provides an in-depth exploration of the key computational methodologies employed to elucidate its structural, electronic, and interactive properties. We will delve into the application of Density Functional Theory (DFT) for structural and electronic characterization, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) studies for building predictive models of biological activity.
Part 1: Foundational Insights into Molecular Geometry and Electronic Properties via Density Functional Theory (DFT)
The Rationale for DFT in Structural Analysis
Before predicting how a molecule will interact with a biological target, we must first understand its intrinsic properties in its most stable state. Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it an indispensable tool for characterizing organic molecules.[3][6] Its power lies in providing a detailed picture of the molecule's three-dimensional geometry, vibrational frequencies, and electronic landscape, which collectively govern its reactivity and intermolecular interactions. A critical aspect for the pyrazolo[3,4-b]pyridine core is understanding its tautomeric preferences, as 1H- and 2H-isomers are possible. Theoretical calculations have shown the 1H-tautomer to be significantly more stable, which is a crucial consideration for any subsequent modeling.[12][13]
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
This protocol outlines a standard workflow for performing a DFT-based analysis of a substituted pyrazolo[3,4-b]pyridin-3-one derivative.
-
Structure Generation: An initial 3D structure of the molecule is constructed using a molecular builder such as GaussView, Avogadro, or ChemDraw. Correct atom connectivity and basic stereochemistry are ensured.
-
Selection of a Computational Method:
-
Functional: The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing organic molecules.
-
Basis Set: The 6-31++G(d,p) basis set is selected.[3] This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for describing bonding accurately.
-
-
Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the computational software systematically adjusts the bond lengths, angles, and dihedral angles to find the conformation with the lowest potential energy (the ground state structure).
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is executed on the optimized geometry. The purpose is twofold:
-
Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy and thermal corrections.
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
-
Analysis of Molecular Orbitals and Electrostatic Potential:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[3][6]
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to map the electrostatic potential onto the electron density surface.[3] This visualization identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), providing crucial insights into potential sites for intermolecular interactions like hydrogen bonding.
-
Visualization: DFT Calculation Workflow
Caption: Workflow for DFT-based structural and electronic analysis.
Data Presentation: Calculated Structural Parameters
The table below presents representative geometric parameters for the core pyrazolo[3,4-b]pyridine ring system, optimized at the B3LYP/6-31G(d) level of theory. These values provide a quantitative description of the molecule's planar structure.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | 1.36 Å |
| N2-C3 | 1.33 Å | |
| C3-C3a | 1.40 Å | |
| C3a-N4 | 1.37 Å | |
| N4-C5 | 1.32 Å | |
| C5-C6 | 1.41 Å | |
| Bond Angle | N1-N2-C3 | 112.5° |
| N2-C3-C3a | 105.8° | |
| C3-C3a-N4 | 129.5° | |
| C3a-N4-C5 | 117.0° |
Part 2: Elucidating Biological Activity through Molecular Docking
The Rationale for Molecular Docking
The therapeutic effect of a drug molecule is initiated by its binding to a specific biological target, typically a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] For pyrazolo[3,4-b]pyridine derivatives, which are frequently designed as kinase inhibitors (e.g., TRKA, CDK, PIM1), docking is essential for visualizing how they fit into the ATP-binding pocket and for understanding the specific intermolecular interactions that confer binding affinity and selectivity.[3][4][5][7]
Experimental Protocol: Receptor-Ligand Docking
This protocol provides a generalized workflow for docking a pyrazolo[3,4-b]pyridin-3-one inhibitor into a kinase active site.
-
Receptor Preparation:
-
The 3D crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).
-
Using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools, the structure is prepared by: removing co-crystallized ligands and water molecules, adding hydrogen atoms, assigning protonation states (especially for histidine residues), and performing a restrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 3D structure of the pyrazolo[3,4-b]pyridin-3-one ligand is prepared. The lowest energy conformer obtained from the prior DFT optimization is typically used as the input structure.
-
Appropriate ionization states at physiological pH (7.4) are assigned, and possible tautomers are generated.
-
-
Binding Site Definition: A grid box is generated to define the search space for the docking algorithm. This box is typically centered on the co-crystallized ligand from the original PDB file or on key active site residues identified from the literature.
-
Docking Simulation:
-
The docking calculation is initiated using a program like GLIDE (Schrödinger) or AutoDock Vina.
-
The software systematically explores various conformations and orientations of the ligand within the defined grid box, using a scoring function to estimate the binding affinity for each pose. Docking scores are typically expressed in kcal/mol, with more negative values indicating stronger binding.[5][14]
-
-
Pose Analysis and Validation:
-
The resulting binding poses are analyzed. The top-scoring poses are visually inspected to ensure they are sterically and chemically reasonable.
-
Key interactions between the ligand and protein residues are identified, such as hydrogen bonds, salt bridges, hydrophobic contacts, and pi-pi stacking interactions.[14] This analysis is crucial for explaining the observed structure-activity relationship.
-
Visualization: Molecular Docking Workflow and Interaction Types
Caption: A generalized workflow for molecular docking studies.
Caption: Common non-covalent interactions in protein-ligand binding.
Data Presentation: Example Docking Results against TRKA Kinase
Tropomyosin receptor kinase A (TRKA) is a key target in cancer therapy. The table below shows hypothetical docking data for a series of pyrazolo[3,4-b]pyridine derivatives. This illustrates how docking scores and observed interactions can rationalize experimental activity.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Ligand A | -13.5 | Glu546, Met620 | Hydrogen Bond |
| Ligand B | -12.1 | Met620 | Hydrogen Bond |
| Ligand C | -10.8 | Gly623, Asp703 | Carbon-Hydrogen Bond |
| Ligand D | -9.5 | Met620 | Hydrophobic |
Note: Data is illustrative, based on interactions reported in the literature.[5][14]
Part 3: Developing Predictive Models with Quantitative Structure-Activity Relationships (QSAR)
The Rationale for QSAR
While docking predicts binding for individual compounds, Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a statistical model that correlates the chemical features of a series of compounds with their experimentally determined biological activities.[15][16] A robust QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent molecules and saving significant time and resources.
Experimental Protocol: A 3D-QSAR Study Overview
This protocol provides a high-level view of the steps involved in creating a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA).
-
Dataset Curation: A dataset of structurally related pyrazolo[3,4-b]pyridin-3-one analogs with a consistent and wide range of measured biological activities (e.g., IC₅₀ values) against a single target is compiled. The activities are typically converted to a logarithmic scale (pIC₅₀).
-
Molecular Alignment: This is the most critical step in 3D-QSAR. All molecules in the dataset must be aligned in 3D space based on a common structural feature or a pharmacophore model. Docking poses can also be used to provide a biologically relevant alignment.
-
Descriptor Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom, generating thousands of descriptors for each molecule.
-
Model Generation and Validation:
-
Statistical Method: Partial Least Squares (PLS) regression is commonly used to handle the large number of descriptors and correlate them with the pIC₅₀ values, generating a mathematical equation.
-
Validation: The model's statistical quality and predictive power are rigorously assessed. Internal validation (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training) are performed to ensure the model is not overfitted and can accurately predict the activity of new compounds.
-
-
Interpretation of Contour Maps: The results of a 3D-QSAR study are visualized as 3D contour maps. These maps highlight regions in space where modifying the chemical structure is likely to increase or decrease biological activity. For example, a green contour might indicate that adding a bulky group in that region is favorable for activity, while a red contour might show where adding an electronegative group would be beneficial.
Visualization: QSAR Model Development Workflow
Caption: The workflow for building and validating a QSAR model.
Conclusion: An Integrated Approach to Drug Discovery
The theoretical study of the pyrazolo[3,4-b]pyridin-3-one structure is a multi-faceted endeavor that provides invaluable insights for drug discovery professionals. By integrating Density Functional Theory, molecular docking, and QSAR, researchers can build a comprehensive, atom-level understanding of this critical scaffold. DFT lays the foundation by defining the molecule's intrinsic electronic and structural properties. Molecular docking then places this structure into a biological context, revealing the key interactions that drive target binding. Finally, QSAR models leverage this understanding across a chemical series to build predictive engines that guide the design of next-generation therapeutics. This synergistic, computation-driven approach accelerates the design-synthesize-test cycle, ultimately paving a more rational and efficient path toward novel and effective medicines.
References
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). ResearchGate. [Link]
-
Synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines: potent and selective inhibitors of A1 adenosine receptors. (2005). Journal of Medicinal Chemistry. [Link]
-
Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. (2024). Drug Development Research. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. [Link]
-
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). Scientific Reports. [Link]
-
Molecular docking results of the pyrazolo[3,4-b]pyridine 16kA (isomer A with C(4)SMe) with. (n.d.). ResearchGate. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b ]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ResearchGate. [Link]
-
The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). SpringerLink. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Institutes of Health. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
-
Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. (2005). ACS Publications. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]
-
Design, synthesis, molecular docking, and biological activity of pyrazolo[3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. (2023). Medicinal Chemistry Research. [Link]
-
Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Candidates Against Mycobacterium tuberculosis. (2024). ResearchGate. [Link]
-
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. (2024). ResearchGate. [Link]
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). MDPI. [Link]
-
Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. (2019). Bioorganic Chemistry. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Europe PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and 3D QSAR of new pyrazolo[3,4-b]pyridines: potent and selective inhibitors of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-one Analogs as PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Cancer Immunotherapy with Small-Molecule PD-1/PD-L1 Inhibitors
The advent of immune checkpoint inhibitors, particularly those targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) axis, has revolutionized the landscape of cancer treatment. Monoclonal antibodies that block this interaction have demonstrated remarkable and durable clinical responses in a variety of malignancies. However, antibody-based therapies are not without their limitations, including potential immunogenicity, limited tumor penetration, and high production costs. This has spurred the development of small-molecule inhibitors as a promising alternative.
This guide focuses on a novel class of pyrazolopyridine-based small-molecule inhibitors of the PD-1/PD-L1 interaction. While the initially specified "1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one" is not extensively documented as a direct PD-1/PD-L1 inhibitor, a closely related series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has emerged as potent antagonists of this crucial immune checkpoint. A standout compound from this series, designated D38 , has shown significant promise with a nanomolar IC50 value in biochemical assays and potent activity in cell-based systems.[1]
These application notes provide a comprehensive overview of the mechanism of action for this class of inhibitors and detailed protocols for their in vitro characterization. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively evaluate the potency and cellular activity of these and other similar small-molecule PD-1/PD-L1 inhibitors.
Mechanism of Action: Inducing PD-L1 Dimerization to Block the Immune Checkpoint
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction at the cell surface, many small-molecule inhibitors, including the pyrazolopyridine series, employ a more nuanced mechanism. Structural and biophysical studies have revealed that these compounds bind to a hydrophobic pocket on the surface of PD-L1. This binding event induces and stabilizes the formation of a PD-L1 homodimer.[2][3] The dimerization of PD-L1 effectively occludes the binding site for PD-1, thereby preventing the engagement of the inhibitory checkpoint and restoring T-cell-mediated anti-tumor immunity.
This dimerization-based mechanism is a key consideration in the design and evaluation of these inhibitors. The assays outlined in this guide are tailored to not only quantify the direct inhibition of the PD-1/PD-L1 interaction but also to assess the downstream functional consequences of this unique mode of action in a cellular context.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of the representative 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, D38, and a well-characterized reference compound, BMS-202.
| Compound | Assay Type | Target/Cell Line | Reported IC50/EC50 | Reference |
| D38 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 9.6 nM | [1] |
| D38 | Cell-Based Co-culture Assay | PD-L1/TCR activator-CHO & PD-1-Jurkat | 1.61 µM | [1] |
| BMS-202 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 18 nM | [4][5] |
| BMS-202 | Cell Proliferation Assay | SCC-3 (PD-L1 positive) | 15 µM | [2][3] |
| BMS-202 | Cell Proliferation Assay | Activated Jurkat T-cells | 10 µM | [2][3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the biochemical and cell-based evaluation of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-one analogs and other small-molecule PD-1/PD-L1 inhibitors.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
Principle: This biochemical assay quantifies the direct inhibition of the PD-1 and PD-L1 protein interaction. Recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When the proteins interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
HTRF Human PD-1/PD-L1 Binding Assay Kit (e.g., Cisbio Bioassays, Revvity)[5][6]
-
Recombinant human PD-1 protein (e.g., tagged with Fc)
-
Recombinant human PD-L1 protein (e.g., tagged with His)
-
Anti-tag antibodies conjugated to HTRF donor and acceptor fluorophores
-
Test compound (e.g., D38) and reference inhibitor (e.g., BMS-202)
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reagent Preparation: Prepare the tagged PD-1, PD-L1, and HTRF detection antibodies according to the manufacturer's instructions.[6][7]
-
Assay Plate Setup:
-
Add 2 µL of the compound dilutions to the appropriate wells of the 384-well plate.
-
Add 2 µL of assay buffer with DMSO to the "no inhibitor" control wells.
-
Add 2 µL of a known inhibitor to the "positive control" wells.
-
-
Protein Addition: Add 4 µL of the 2x concentrated tagged PD-1 protein solution to all wells.[8]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]
-
Detection Reagent Addition: Add 4 µL of the 4x concentrated PD-L1/HTRF detection antibody mixture to all wells.[8]
-
Final Incubation: Seal the plate and incubate for 1 to 4 hours at room temperature, protected from light.[7]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a four-parameter logistic curve fit.
Protocol 2: Cell-Based PD-1/PD-L1 Blockade Reporter Assay
Principle: This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system. It utilizes two engineered cell lines: one expressing PD-L1 and a T-cell receptor (TCR) activator, and a Jurkat T-cell line expressing PD-1 and an NFAT-driven luciferase reporter.[9][10] Engagement of PD-1 by PD-L1 inhibits TCR signaling and subsequent luciferase expression. A functional inhibitor will block this interaction, leading to a dose-dependent increase in luminescence.
Materials:
-
PD-1/PD-L1 Blockade Bioassay Kit (e.g., Promega, Cat. No. J1250)[9][11]
-
PD-1 Effector Cells (e.g., Jurkat-Lucia™ NFAT-reporter cells expressing human PD-1)[9][12]
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1 and a TCR activator)[9]
-
Cell culture medium and serum
-
Test compound and reference inhibitor
-
White, clear-bottom 96-well cell culture plates
-
Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw and plate the PD-L1 aAPC/CHO-K1 cells in a 96-well plate at the density recommended by the manufacturer (e.g., 35,000 cells/well).[13]
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of the test and reference compounds in cell culture medium.
-
Remove the medium from the plated CHO-K1 cells and add the compound dilutions.
-
-
Co-culture Initiation:
-
Thaw the PD-1 Effector (Jurkat) cells and resuspend them in culture medium.
-
Add the Jurkat cells to the wells containing the CHO-K1 cells and compound dilutions.
-
-
Incubation: Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.[7]
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the EC50 value.
Protocol 3: PBMC Co-Culture Functional Assay (IFN-γ Release)
Principle: This assay provides a more physiologically relevant measure of an inhibitor's ability to enhance T-cell effector function. Human peripheral blood mononuclear cells (PBMCs) are co-cultured with a cancer cell line expressing PD-L1. The inhibitor's capacity to block the PD-1/PD-L1 interaction is quantified by the subsequent increase in interferon-gamma (IFN-γ) secretion by the activated T-cells.
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium, fetal bovine serum (FBS), and penicillin-streptomycin
-
PD-L1 expressing tumor cell line (e.g., MDA-MB-231, A375)[14]
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)[15]
-
Test compound and reference inhibitor
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
PBMC Isolation:
-
Tumor Cell Plating:
-
Plate the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Optionally, pre-stimulate the tumor cells with IFN-γ (e.g., 100 IU/mL for 18-24 hours) to upregulate PD-L1 expression.[14]
-
-
Co-culture Setup:
-
Incubation: Co-culture the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IFN-γ ELISA:
-
Data Analysis: Plot the IFN-γ concentration against the compound concentration to determine the EC50 for T-cell activation.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through the inclusion of appropriate controls:
-
Negative Controls (No Inhibitor): These wells establish the baseline level of PD-1/PD-L1 interaction (HTRF) or inhibition of T-cell activation (cell-based assays).
-
Positive Controls (Known Inhibitor): A well-characterized inhibitor, such as BMS-202, should be run in parallel to confirm that the assay is responsive and to provide a benchmark for the potency of the test compound.
-
Cell Viability Assays: It is crucial to perform parallel cytotoxicity assays to ensure that the observed effects are due to the specific inhibition of the PD-1/PD-L1 pathway and not a result of general cellular toxicity.
By incorporating these controls, researchers can have high confidence in the validity and reproducibility of their results.
References
-
Biocompare. (n.d.). PD-1/PD-L1 Blockade Bioassay J1250 from Promega. Retrieved from [Link]
-
InvivoGen. (n.d.). Jurkat & Raji PD-1/PD-L1 Antagonist Assay (Bio-IC™). Retrieved from [Link]
-
Zhang, H., et al. (2021). Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. Molecules, 26(11), 3363. [Link]
-
Liu, X., et al. (2020). PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice. PLoS One, 15(3), e0230231. [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. Retrieved from [Link]
-
Zhang, L. (2022). Do I need to activate PBMC before I co-culture them with tumor cells or structures?. ResearchGate. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Human IFNg(Interferon Gamma) ELISA Kit. Retrieved from [Link]
-
Pinto, C., et al. (2018). A Co-culture Method to Investigate the Crosstalk Between X-ray Irradiated Caco-2 Cells and PBMC. Journal of Visualized Experiments, (131), 56911. [Link]
-
Bioworlde. (n.d.). Human IFN gamma ELISA Kit User Manual. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PD-1/NFAT Reporter Jurkat Recombinant Cell Line. Retrieved from [Link]
-
Külp, M., et al. (2022). Co-culture of primary human T cells with leukemia cells to measure regulatory T cell expansion. STAR protocols, 3(3), 101661. [Link]
-
Ashizawa, T., et al. (2019). Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse. Biomedical Research, 40(6), 243-250. [Link]
-
BioWorld. (2024). New PD-L1 inhibitor with improved properties described. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 10. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 11. biocompare.com [biocompare.com]
- 12. invivogen.com [invivogen.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. New PD-L1 inhibitor with improved properties described | BioWorld [bioworld.com]
- 15. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Human IFN gamma ELISA Kit - HS (ab236895) | Abcam [abcam.com]
- 18. A Co-culture Method to Investigate the Crosstalk Between X-ray Irradiated Caco-2 Cells and PBMC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. elkbiotech.com [elkbiotech.com]
- 23. bioworlde.com [bioworlde.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridin-3-one Derivatives
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] These fused bicyclic systems are structurally analogous to purine bases, allowing them to interact with a wide range of biological targets.[2] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition (e.g., CDK1 inhibitors for anti-tumor applications), anti-proliferative, antimicrobial, and anti-inflammatory properties.[4][5][6] The pyrazolo[3,4-b]pyridin-3-one moiety, in particular, is a key pharmacophore in numerous compounds with therapeutic potential. The development of efficient and versatile synthetic protocols to access these molecules is therefore of paramount importance for researchers in academia and the pharmaceutical industry.
This guide provides a detailed overview of established and contemporary methods for the synthesis of pyrazolo[3,4-b]pyridin-3-one derivatives, with a focus on explaining the rationale behind the experimental choices and providing practical, step-by-step protocols.
Strategic Approaches to the Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
The construction of the pyrazolo[3,4-b]pyridin-3-one core can be broadly categorized into several strategic approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to pyrazolo[3,4-b]pyridin-3-ones.[4][7][8] These reactions are often characterized by their operational simplicity, mild reaction conditions, and the ability to generate diverse libraries of compounds from readily available starting materials.
A common MCR strategy involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an active methylene compound such as Meldrum's acid.[7][8] The reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminopyrazole and subsequent cyclization and aromatization.
Causality Behind Experimental Choices in MCRs:
-
Catalyst: The choice of catalyst is crucial for promoting the cascade reaction. Acidic catalysts, such as acetic acid or Lewis acids, can be used to activate the aldehyde for the initial Knoevenagel condensation.[4][9] Alternatively, basic catalysts can facilitate the deprotonation of the active methylene compound. In recent years, the use of environmentally benign and recyclable catalysts, such as ionic liquids or solid-supported acids, has gained prominence.[8]
-
Solvent: The solvent can significantly influence the reaction rate and yield. While traditional organic solvents like ethanol or acetic acid are commonly used, greener alternatives such as water or polyethylene glycol (PEG) have been successfully employed.[7] In some cases, solvent-free conditions, often coupled with microwave irradiation, can lead to enhanced reaction rates and cleaner product formation.[10]
-
Reaction Conditions: Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[4][9]
Cyclocondensation Reactions: A Stepwise Approach
Cyclocondensation reactions offer a more traditional and stepwise approach to the synthesis of pyrazolo[3,4-b]pyridin-3-ones. These methods typically involve the reaction of a pre-functionalized pyrazole with a suitable three-carbon synthon to construct the pyridine ring.
A classic example is the reaction of a 3-amino-1H-pyrazol-5(4H)-one with a 1,3-dicarbonyl compound or its equivalent.[5] The reaction proceeds via an initial condensation to form an enaminone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final product.
Causality Behind Experimental Choices in Cyclocondensation:
-
Reaction Medium: The choice of reaction medium is critical to drive the reaction towards the desired product. Glacial acetic acid is a common solvent and catalyst for this transformation, facilitating both the initial condensation and the subsequent cyclization.[5]
-
Substituent Effects: The nature of the substituents on both the pyrazolone and the 1,3-dicarbonyl compound can influence the regioselectivity of the cyclization, especially when using unsymmetrical dicarbonyl compounds.[1][2] More electrophilic carbonyl groups will preferentially react with the exocyclic amino group of the pyrazolone.
Detailed Experimental Protocols
Protocol 1: Multicomponent Synthesis of 4-Aryl-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-ones
This protocol is based on the efficient one-pot, three-component reaction of an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid, often promoted by a mild catalyst.[7][8]
Workflow Diagram:
Caption: Workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridin-6-ones.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), and Meldrum's acid (1.1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent, for example, polyethylene glycol (PEG)-400 (5 mL) or an ionic liquid such as [bmim][BF4] (2 mL).[7][8]
-
Reaction: Stir the mixture at 80-100 °C for the specified time (typically 1-3 hours, monitor by TLC). Alternatively, perform the reaction under microwave irradiation (e.g., 100-120 °C for 5-15 minutes).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water (20 mL) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a cold mixture of ethanol and water (1:1) and dry under vacuum to afford the pure pyrazolo[3,4-b]pyridin-6-one derivative.
Protocol 2: Cyclocondensation Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridin-3(2H)-ones
This protocol describes the synthesis via cyclocondensation of 3-amino-1H-pyrazol-5(4H)-one with a β-dicarbonyl compound.
Reaction Scheme Diagram:
Caption: Cyclocondensation of a 3-aminopyrazolone with a β-dicarbonyl compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 3-amino-1H-pyrazol-5(4H)-one derivative (1.0 mmol) in glacial acetic acid (10 mL), add the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Mechanistic Insights
A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and predicting potential side products.
Mechanism of the Multicomponent Reaction:
Caption: Simplified mechanism of the multicomponent synthesis.
The reaction is initiated by a Knoevenagel condensation between the aldehyde and Meldrum's acid, catalyzed by a base or acid, to form a highly electrophilic Knoevenagel adduct. This is followed by a conjugate (Michael) addition of the 5-aminopyrazole to the adduct. The resulting intermediate then undergoes intramolecular cyclization, where the amino group attacks one of the carbonyl groups of the Meldrum's acid moiety. Finally, elimination of acetone and carbon dioxide, followed by tautomerization, affords the stable pyrazolo[3,4-b]pyridin-6-one ring system.
Data Summary and Comparison
The efficiency of different synthetic protocols can be compared based on reaction times, yields, and the environmental impact of the reagents and conditions used.
| Protocol | Key Reactants | Catalyst/Solvent | Conditions | Typical Yields | Reference(s) |
| Multicomponent Reaction | Aldehyde, 5-Aminopyrazole, Meldrum's Acid | [bmim][BF4] (ionic liquid) | 80-100 °C, 1-2 h | 85-95% | [8] |
| Multicomponent Reaction | Aldehyde, 5-Aminopyrazole, Meldrum's Acid | PEG-400 | 100 °C, 2-3 h | 80-90% | [7] |
| Microwave-Assisted MCR | 5-Aminopyrazole, Aldehyde, β-ketonitriles | Acetic Acid | Microwave, 120 °C, 5-10 min | 70-93% | [4][9] |
| Cyclocondensation | 3-Amino-1-phenylpyrazolin-5-one, 2-pyrone derivatives | n-Butanol | Reflux, 6-12 h | 60-75% | [11] |
| Classical Cyclocondensation | 3-Amino-5-pyrazolone, Ethyl Acetoacetate | Glacial Acetic Acid | Reflux, 4-8 h | 65-80% | [5] |
Conclusion and Future Perspectives
The synthesis of pyrazolo[3,4-b]pyridin-3-one derivatives has been significantly advanced through the development of innovative synthetic methodologies, particularly multicomponent reactions. These approaches offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate chemical diversity. The use of green chemistry principles, such as the application of recyclable catalysts, aqueous reaction media, and microwave-assisted synthesis, is a continuing trend in this field. Future research will likely focus on the development of even more sustainable and enantioselective methods to access these valuable heterocyclic compounds, further enabling their exploration in drug discovery and materials science.
References
-
El-borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-Deeb, I. Y. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, 27(7), 2237. [Link]
-
The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). SpringerLink. [Link]
-
Zhang, X., Li, D., Fan, X., Wang, X., Li, X., Qu, G., & Wang, J. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159–167. [Link]
-
El-borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-Deeb, I. Y. (2012). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. ResearchGate. [Link]
-
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (n.d.). ResearchGate. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. [Link]
-
Rakib, E.-M., Khouili, M., Guillaumet, G., & Borrell, J. I. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate. [Link]
-
Abdel-Mohsen, S. A. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]
-
Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Semantic Scholar. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). ScienceDirect. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). National Institutes of Health. [Link]
-
Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. (2023). MDPI. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. [Link]
-
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (2000). ResearchGate. [Link]
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). ResearchGate. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
This document provides a comprehensive guide to the essential analytical techniques for the characterization, quantification, and stability assessment of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them.
Section 1: Compound Profile and Integrated Analytical Strategy
This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. This structure is a common scaffold in medicinal chemistry.[1][2][3] Accurate and robust analytical methods are paramount for confirming its identity, determining its purity, and understanding its stability profile, which are critical prerequisites for its advancement in any research or development pipeline.
A multi-technique approach is non-negotiable for comprehensive analysis. No single method can provide all the necessary information. The following workflow illustrates how different analytical techniques are synergistically employed to build a complete profile of the molecule.
Caption: Integrated workflow for analytical characterization.
Section 2: Primary Identification and Structural Elucidation
The initial analytical objective is to unequivocally confirm the chemical identity and structure of the synthesized compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides the molecular weight of the analyte, offering the first piece of evidence for its identity. When coupled with a liquid chromatograph (LC-MS), it also provides fragmentation data that aids in structural confirmation.
Expertise & Experience: For pyrazolo[3,4-b]pyridine cores, fragmentation is often initiated by the elimination of stable small molecules. Given the '-one' structure, the loss of a carbon monoxide (CO) molecule (28 Da) is a highly anticipated fragmentation pathway.[4][5][6] This can be followed by the subsequent loss of hydrogen cyanide (HCN) (27 Da) from the pyrazole or pyridine ring.[4][7]
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Chromatography (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Detection (ESI):
-
Mode: Positive Ionization (ESI+).
-
Scan Range: 50 - 500 m/z.
-
Data Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₇H₇N₃O, MW = 149.15), the expected ion is at m/z 150.16. Analyze the MS/MS spectrum for key fragments (e.g., m/z 122 after CO loss).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Expertise & Experience: The ¹H NMR spectrum will reveal the chemical environment of each proton. Protons on the pyridine ring are expected in the aromatic region, while the N-methyl and the CH₂ protons of the pyrazole ring will be in the aliphatic region.[8][9][10] ¹³C NMR will confirm the number of unique carbons and identify the key carbonyl carbon.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field strength NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Optional but Recommended: Perform 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to assign all signals definitively.
-
-
Data Analysis (Expected Resonances):
-
¹H NMR: Expect signals for the N-CH₃ group (singlet), the pyrazole CH₂ group (singlet), and three distinct protons on the pyridine ring (likely doublets or multiplets).[11][12]
-
¹³C NMR: Expect signals for the N-CH₃ carbon, the pyrazole CH₂ carbon, five sp² carbons of the fused ring system, and a key downfield signal for the C=O carbon (>160 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.
Protocol: FTIR Analysis
-
Sample Preparation: Use a small amount of solid sample directly on an Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: The most critical peak to identify is the carbonyl (C=O) stretching vibration of the lactam/ketone, expected in the range of 1650-1700 cm⁻¹. Other peaks will correspond to C-H and C=N/C=C bonds.[13]
Section 3: Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound and quantifying its concentration (assay).
Expertise & Experience: A reverse-phase (RP-HPLC) method using a C18 column is the standard choice for molecules of this polarity. A stability-indicating method, one that can separate the main compound from all potential impurities and degradation products, is the ultimate goal.[14][15] Method development involves optimizing the mobile phase composition (organic modifier and pH) and gradient to achieve adequate resolution.
Protocol: RP-HPLC for Purity and Assay
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm (A good starting point).
-
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic nitrogen-containing compounds.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in diluent. Dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Detection Wavelength Set by PDA (e.g., 254 nm or λmax) Ensures maximum sensitivity for the analyte. Column Temperature 30 °C Improves reproducibility of retention times. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Injection Volume 10 µL Balances sensitivity with potential for peak overload. Gradient Program 10% to 90% B over 20 min A good starting gradient to elute all components. | Run Time | 30 minutes | Allows for column re-equilibration. |
-
System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. | SST Parameter | Acceptance Criteria | | :--- | :--- | | Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. | | Theoretical Plates (N) | > 2000 | Indicates column efficiency. | | %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
-
Data Analysis:
-
Purity: Calculate as % Area = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Assay: Quantify against a reference standard of known purity and concentration.
-
Section 4: Stability Assessment via Forced Degradation
Forced degradation (or stress testing) is a critical process in drug development that exposes the compound to harsh conditions to deliberately induce degradation.[16][17] The objective is to identify potential degradation products and establish a stability-indicating analytical method.[18][19]
Caption: Workflow for forced degradation studies.
General Protocol:
-
Target Degradation: Aim for 5-20% degradation of the parent compound. Excessive degradation can lead to secondary products not relevant to real-world stability.[18]
-
Concentration: Use a concentration of ~1 mg/mL.[17]
-
Control Sample: A sample of the compound in the same diluent, kept at ambient temperature and protected from light, must be run alongside all stressed samples.
Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
Basic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH.
-
Keep the solution at room temperature. Rationale: Base hydrolysis is often much faster than acid hydrolysis.
-
Withdraw aliquots at several time points (e.g., 30 min, 1, 2, 4 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.
Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂).[17]
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).
-
Analyze directly by HPLC.
Photolytic Degradation
-
Expose both solid powder and a 1 mg/mL solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Analyze the samples after the exposure period. A dark control (sample wrapped in aluminum foil) must be stored under the same conditions.
Thermal Degradation
-
Expose solid powder to dry heat (e.g., 80°C) in an oven.
-
Separately, reflux a 1 mg/mL solution of the compound in the chosen diluent at 80°C.
-
Analyze samples at various time points (e.g., 1, 3, 7 days for solid; 8, 24, 48 hours for solution).
Section 5: Summary of Key Analytical Data
This table summarizes the expected analytical results for this compound.
| Technique | Parameter | Expected Result |
| LC-MS (ESI+) | [M+H]⁺ | m/z 150.16 |
| Key Fragment | m/z 122.16 (Loss of CO) | |
| ¹H NMR (CDCl₃) | N-CH₃ | Singlet, ~3.5-4.0 ppm |
| Pyrazole-CH₂ | Singlet, ~4.0-4.5 ppm | |
| Pyridine-H | 3 signals, ~7.0-8.5 ppm | |
| ¹³C NMR (CDCl₃) | C=O | >160 ppm |
| FTIR (ATR) | C=O Stretch | ~1650-1700 cm⁻¹ |
| RP-HPLC | Retention Time | Method-dependent, but should be a single, sharp peak. |
| UV-Vis | λmax | To be determined experimentally using a PDA detector. |
References
-
Khakwani, S., Aslam, S., Mussadiq, S., Shahi, M. N., Perveen, N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-B]-1,6-Naphthyridines and Dipyrazolo[3,4-b];3',4'-H]-1,6-Naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
-
Aslam, S. et al. (2018). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3′,4′-h]-1,6-naphthyridines. ResearchGate. [Link]
-
Khakwani, S. et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
-
Chen, Y. L. et al. (2022). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Journal of Medicinal Chemistry. [Link]
-
Khakwani, S. et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]
-
Feng, Z. et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
ResearchGate. (n.d.). 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
International Journal of ChemTech Applications. (2013). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]
-
Al-Romaigh, F. A. et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances. [Link]
-
ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]
-
Singh, S. & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Anarase, S. et al. (2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Link]
-
Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
ResearchGate. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate. [Link]
-
Soleiman, H. A. et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. [Link]
-
Oriental University Journal of Chemistry. (n.d.). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. OUCI. [Link]
-
Ntshele, T. A. et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. ResearchGate. [Link]
-
Soleiman, H. A. et al. (2012). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. European Journal of Chemistry. [Link]
-
ResearchGate. (2013). A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]
-
Donaire-Arias, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Wang, Y. et al. (2011). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E. [Link]
-
PubMed. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed. [Link]
-
Abdel-Ghani, T. M. et al. (2021). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. [Link]
-
ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... ResearchGate. [Link]
-
Szlachcic, P. et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Shestakov, A. S. et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
-
Wu, J. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcpa.in [ijcpa.in]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. biomedres.us [biomedres.us]
Application Notes and Protocols for the Development of Novel Therapeutics with a Pyrazolo[3,4-b]pyridin-3-one Scaffold
Introduction: The Pyrazolo[3,4-b]pyridin-3-one Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, allowing it to function as a versatile scaffold for the development of potent and selective modulators of various biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-leukemic, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The planar nature of the pyrazolo[3,4-b]pyridine ring system facilitates interactions with the active sites of enzymes and receptors, making it a "privileged scaffold" in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanism of action studies of novel therapeutics based on the pyrazolo[3,4-b]pyridin-3-one variant of this important heterocyclic system.
PART 1: Synthesis of the Pyrazolo[3,4-b]pyridin-3-one Scaffold
A variety of synthetic routes to the pyrazolo[3,4-b]pyridine core have been developed, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa.[7] Multi-component reactions are particularly attractive for their efficiency and atom economy.[5] Below is a detailed protocol for the synthesis of a representative pyrazolo[3,4-b]pyridin-3-one derivative, which can be adapted for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Protocol 1: One-Pot Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridin-3(2H)-one
This protocol describes a three-component reaction to synthesize a 1H-pyrazolo[3,4-b]pyridin-3(2H)-one derivative.
Materials:
-
5-amino-3-methyl-1-phenyl-1H-pyrazol-5-amine
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethyl cyanoacetate
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazol-5-amine (1.88 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water (50 mL) and acidify with 1M HCl to pH 5-6.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Example Product | C20H18N4O2 | 346.38 | 75-85 | 210-212 |
PART 2: Biological Evaluation of Pyrazolo[3,4-b]pyridin-3-one Derivatives
Given the prevalence of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, a key biological evaluation is to assess their inhibitory activity against a relevant kinase target. TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune signaling pathway and a validated target in oncology.[8][9]
Protocol 2: In Vitro TBK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the procedure for determining the in vitro inhibitory activity of a pyrazolo[3,4-b]pyridin-3-one derivative against TBK1 using the ADP-Glo™ Kinase Assay from Promega.[10][11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 2.5 µL of a solution containing the TBK1 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for TBK1 if known, or a standard concentration (e.g., 10 µM) can be used.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target | Assay Format | IC50 (nM) |
| PZPQ-1 | TBK1 | ADP-Glo™ | 50 |
| PZPQ-2 | TBK1 | ADP-Glo™ | 120 |
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
To assess the anticancer potential of the synthesized compounds, a cytotoxicity assay is performed on relevant cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13][14]
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
PART 3: Elucidating the Mechanism of Action
Understanding the mechanism by which a compound exerts its therapeutic effect is crucial for its development. For pyrazolo[3,4-b]pyridin-3-one derivatives, two prominent mechanisms are kinase inhibition and topoisomerase II inhibition.
Signaling Pathway Diagrams
TBK1 Signaling Pathway in Innate Immunity and Cancer:
TBK1 is a key regulator of the innate immune response to viral and bacterial infections. It also plays a pro-survival role in certain cancers by activating NF-κB and other signaling pathways. Inhibition of TBK1 can block these survival signals and enhance the anti-tumor immune response.[8][9]
Caption: Inhibition of TBK1 by a pyrazolo[3,4-b]pyridin-3-one derivative.
Topoisomerase IIα Mechanism of Action:
Topoisomerase IIα is an essential enzyme that resolves DNA topological problems during replication and transcription.[3][15] Some anticancer drugs, including certain pyrazolo[3,4-b]pyridine derivatives, act as topoisomerase IIα inhibitors, leading to DNA damage and apoptosis in cancer cells.[4][15][16]
Caption: Mechanism of Topoisomerase IIα inhibition.
Conclusion
The pyrazolo[3,4-b]pyridin-3-one scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, and the robust biological assays described herein provide a clear path for the evaluation of their therapeutic potential. By elucidating the mechanism of action through pathway analysis, researchers can rationally design and optimize next-generation pyrazolo[3,4-b]pyridin-3-one-based drugs with improved efficacy and selectivity.
References
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
de la Fuente, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
-
OUCI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
PubMed. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Retrieved from [Link]
-
SpringerLink. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Retrieved from [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
-
RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
PubMed. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
PubMed. (2022). Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
ResearchGate. (2025). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Retrieved from [Link]
-
PubMed. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TBK1 Kinase Enzyme System Application Note [promega.sg]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors… [ouci.dntb.gov.ua]
- 16. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Pyrazolo[3,4-b]pyridin-3-one Derivatives
Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anti-cancer effects.[1][2] Specifically, compounds featuring the pyrazolo[3,4-b]pyridin-3-one core have emerged as a promising class of anti-tumor agents. Recent studies have elucidated that their mechanism of action can involve the inhibition of critical cellular processes like microtubule polymerization, leading to cell cycle arrest and apoptosis.[3] Furthermore, the broader pyrazolo[3,4-b]pyridine class is well-documented for its capacity to inhibit various protein kinases that are pivotal in oncogenic signaling pathways, such as Tropomyosin receptor kinase A (TRKA), Anaplastic Lymphoma Kinase (ALK), and Monopolar spindle 1 (Mps1).[4][5][6]
This comprehensive guide provides a multi-faceted experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of novel pyrazolo[3,4-b]pyridin-3-one compounds. The protocols herein are designed to first establish the direct anti-proliferative and pro-apoptotic effects on cancer cells and then to explore potential mechanisms of action, including both tubulin interaction and kinase inhibition. The final stage outlines an in vivo xenograft study to translate in vitro findings into a preclinical animal model, a critical step for drug development.[7]
Part 1: Initial In Vitro Efficacy Screening
The initial phase of testing is designed to determine the cytotoxic and anti-proliferative effects of the test compound on a panel of relevant cancer cell lines.
Causality Behind Cell Line Selection
The choice of cell lines is critical for relevant outcomes. Based on published data for analogous compounds, a starting panel should include cell lines sensitive to agents targeting tubulin and those with known dependencies on key kinase pathways.[3] Recommended cell lines include:
-
MDA-MB-231: Triple-negative breast cancer, aggressive phenotype.
-
MCF-7: Estrogen receptor-positive breast cancer.
-
HeLa: Cervical cancer, a robust and widely characterized line.
-
HepG2: Hepatocellular carcinoma.
-
HCT116: Colorectal cancer, often used for cell cycle studies.
-
Km-12: Colorectal cancer line used in TRKA inhibitor studies.[4]
This diverse panel provides a broad initial spectrum of the compound's potential anti-cancer activity.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazolo[3,4-b]pyridin-3-one test compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pz-3-one-X1 | MDA-MB-231 | 72 | 3.30 |
| Pz-3-one-X1 | HeLa | 72 | 5.04 |
| Pz-3-one-X1 | MCF-7 | 72 | 5.08 |
| Pz-3-one-X1 | HepG2 | 72 | 3.71 |
| Pz-3-one-X1 | HCT116 | 72 | 5.72 |
| Reference | Taxol | 72 | 0.01 |
| Reference | Staurosporine | 72 | 0.05 |
| Table 1: Representative data table for summarizing IC50 values from MTT assays. Values are hypothetical and for illustrative purposes. |
Part 2: Mechanistic Elucidation - Apoptosis and Cell Cycle Analysis
Following the confirmation of cytotoxic activity, the next logical step is to determine if the observed cell death is due to apoptosis (programmed cell death), a desirable outcome for an anti-cancer agent.
Protocol: Apoptosis Detection by Annexin V Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8]
Protocol Steps:
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound at concentrations of 1x and 2x the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, to identify necrotic or late apoptotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[9]
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Part 3: Target Validation - Kinase Inhibition and Signaling Pathway Analysis
Given the known activity of the broader pyrazolo[3,4-b]pyridine class as kinase inhibitors, it is prudent to investigate this as a potential mechanism of action.[10]
Workflow for Kinase Inhibition Profiling
A tiered approach is recommended to identify potential kinase targets and confirm their inhibition.
Caption: Tiered workflow for kinase inhibitor profiling.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced from the kinase reaction, which is then converted to ATP, generating a luminescent signal proportional to kinase activity.[11]
Protocol Steps:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridin-3-one compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., recombinant TRKA), its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the signal against the inhibitor concentration to calculate the IC50 value.
Protocol: Western Blot for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of a target kinase, providing evidence of target engagement in a cellular context.[12] For example, inhibition of TRKA would be expected to decrease the phosphorylation of Akt and ERK.[13][14]
Caption: Simplified TRKA downstream signaling pathway.
Protocol Steps:
-
Cell Lysis: Treat cells with the test compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 4: In Vivo Efficacy Assessment
The final and most critical phase of preclinical testing involves evaluating the compound's anti-tumor activity in a living organism. The cell line-derived xenograft (CDX) model using immunodeficient mice is a standard and robust system for this purpose.[13][15]
Animal Model Selection and Justification
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are an excellent choice for xenograft studies due to their impaired innate and adaptive immunity, which allows for efficient engraftment of human tumor cells.[16]
Protocol: Subcutaneous Xenograft Model
Protocol Steps:
-
Cell Preparation: Harvest a cancer cell line that showed high sensitivity in vitro (e.g., MDA-MB-231). Resuspend 2-5 x 10⁶ viable cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of 6-8 week old female NOD/SCID mice.[9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control).
-
Drug Formulation and Administration: Formulate the pyrazolo[3,4-b]pyridin-3-one compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water) for oral gavage. Administer the drug daily for 21 days.
-
Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for biomarker analysis (e.g., Western blot for p-Akt, immunohistochemistry for Ki-67) to confirm target engagement in vivo.[17][18]
| Group | Treatment | Dose (mg/kg) | Route | Schedule | TGI (%) |
| 1 | Vehicle Control | - | p.o. | QD x 21d | 0 |
| 2 | Pz-3-one-X1 | 25 | p.o. | QD x 21d | 45 |
| 3 | Pz-3-one-X1 | 50 | p.o. | QD x 21d | 78 |
| 4 | Positive Control | Varies | Varies | Varies | 95 |
| Table 2: Representative data table for summarizing in vivo efficacy in a xenograft model. TGI (Tumor Growth Inhibition) is calculated at the end of the study. Values are hypothetical. |
References
-
Koopman, G., Reutelingsperger, C. P., Kuijten, G. A., Keehnen, R. M., Pals, S. T., & van Oers, M. H. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood, 84(5), 1415–1420. [Link]
-
Creative Diagnostics. (n.d.). ALK Pathway. Creative Diagnostics. [Link]
-
Wikipedia. (2023, December 27). Anaplastic lymphoma kinase. Wikipedia. [Link]
-
Ji, Z., Gao, H., & Yu, H. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513. [Link]
-
Aletta, J. M. (2015). Trk downstream signaling pathways. ResearchGate. [Link]
-
Barghash, A. M., Ezzat, M. G., Abdin, Y. G., & El-Fakharany, E. M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197585. [Link]
-
Bio-protocol. (2017). Xenografts in NOD/SCID mice. Bio-protocol, 7(19), e2563. [Link]
-
Zhang, X., Yin, L., Zhang, Y., Wang, Y., Zhang, J., & Zhang, B. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438–1454. [Link]
-
Lito, P., Saborowski, A., Bopaiah, R., & Rosen, N. (2021). Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. Cancer Research, 81(12), 3337–3349. [Link]
-
Altogen Labs. (n.d.). Xenograft Animal Service: Immunocompromised NOD/SCID Mice. Altogen Labs. [Link]
-
Rajagopal, R., Chen, Y., & Rao, V. M. (2012). Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells. Journal of Biological Chemistry, 287(33), 27932–27942. [Link]
-
Coulson, E. J. (2013). Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player. Frontiers in Molecular Neuroscience, 6, 23. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., El-Sayed, M. A., & Al-Dosary, M. S. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(22), 8049. [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396–1408. [Link]
-
Yamazaki, S., et al. (2011). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. Journal of Pharmacology and Experimental Therapeutics, 338(3), 964-973. [Link]
-
Zhu, S., et al. (2007). Structural and mechanistic insights into Mps1 kinase activation. The EMBO Journal, 26(24), 5227-5237. [Link]
-
Wang, T., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 597-602. [Link]
-
Patel, R. V., & Kumari, P. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(32). [Link]
-
Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]
-
Macurek, L., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 113-128. [Link]
-
Al-Salama, Z. T., & Keam, S. J. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of the Saudi Pharmaceutical Society, 31(2), 221-236. [Link]
-
Altogen Labs. (n.d.). Xenograft Animal Service: Immunocompromised NOD/SCID Mice. Altogen Labs. [Link]
-
Nakagawa, T., et al. (2001). Signal Transduction Pathways through TRK-A and TRK-B Receptors in Human Neuroblastoma Cells. International Journal of Oncology, 18(2), 279-285. [Link]
-
Discovery Scientific Solutions. (2018, April 25). Quantitative Pharmacodynamic Assay Can Distinguish DNA Damage in Fixed Tumor Biopsies. Discovery Scientific Solutions. [Link]
-
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry, 253, 115321. [Link]
-
Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Nuvisan. [Link]
-
Wang, T., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 597–602. [Link]
-
Fisk, H. A., & Winey, M. (2001). The MPS1 Family of Protein Kinases. Annual Review of Cell and Developmental Biology, 17, 705-733. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101755. [Link]
-
Brault, L., et al. (2011). Description of a New Xenograft Model of Metastatic Neuroblastoma Using NOD/SCID/Il2rg Null (NSG) Mice. In Vivo, 25(1), 1-8. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Zhang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1454. [Link]
-
Al-Salama, Z. T., & Keam, S. J. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets. Journal of the Saudi Pharmaceutical Society, 31(2), 221-236. [Link]
-
Liu Lab. (n.d.). Mps1 Kinase and Spindle Checkpoint Signaling. University of Colorado Boulder. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396-1408. [Link]
-
Zhang, H., et al. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Controlled Release, 365, 843-863. [Link]
-
ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines against liver cancer cell lines. ResearchGate. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 15. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces | MDPI [mdpi.com]
- 16. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Preclinical Research Services [pharmtoxglp.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. Poor aqueous solubility is a frequent hurdle encountered with novel heterocyclic compounds, potentially impeding downstream applications from in vitro assays to preclinical development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility-related obstacles and ensure the reliability and reproducibility of your experimental data.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific experimental issues you may be encountering with this compound.
Issue 1: My compound is not dissolving in standard aqueous buffers (e.g., PBS, Tris).
Underlying Cause: The pyrazolo[3,4-b]pyridin-3-one core, while containing nitrogen atoms capable of hydrogen bonding, can exhibit significant hydrophobicity, leading to low aqueous solubility.[1][2] The crystalline lattice energy of the solid form may also be high, further hindering dissolution.
Troubleshooting Workflow:
Caption: Decision workflow for addressing insolubility in aqueous buffers.
Step-by-Step Protocol: pH Modification
-
Determine the pKa of your compound: This can be done experimentally (e.g., via potentiometric titration) or computationally. The pyrazolo[3,4-b]pyridin-3-one structure contains nitrogen atoms that can be protonated or deprotonated.[3][4]
-
Prepare a series of buffers: Create buffers with pH values spanning a range around the predicted pKa (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Test solubility: Add a known amount of your compound to each buffer and determine the concentration of the dissolved compound (e.g., by UV-Vis spectroscopy or HPLC).
-
Select the optimal pH: Use the buffer pH that provides the desired solubility for your experiment, ensuring it is compatible with your biological system. The Henderson-Hasselbalch equation can be a useful guide in predicting the solubility at different pH values.[5]
Step-by-Step Protocol: Co-solvent Screening
-
Select a panel of water-miscible organic solvents: Common choices include DMSO, DMF, ethanol, methanol, and acetonitrile.
-
Prepare stock solutions: Dissolve a high concentration of your compound in each organic solvent.
-
Perform a dilution series: Add small aliquots of the stock solution to your aqueous buffer, observing for precipitation. Start with a low percentage of the co-solvent (e.g., 0.1-1% v/v) and gradually increase it.[6][7]
-
Determine the maximum allowable co-solvent concentration: Identify the highest percentage of each co-solvent that maintains the desired compound concentration without precipitation. Be mindful that high concentrations of organic solvents can be detrimental to cellular assays.
Issue 2: My compound precipitates out of solution over time or upon temperature change.
Underlying Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable. Changes in temperature can also affect solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Preventative Measures:
-
Determine Thermodynamic Solubility: Instead of kinetic solubility, measure the thermodynamic solubility by allowing the compound to equilibrate in the solvent for an extended period (24-48 hours) with agitation.
-
Use of Polymeric Stabilizers: Incorporating polymers like PVP or HPMC can help maintain a supersaturated state by inhibiting nucleation and crystal growth.[8]
-
Control Temperature: Ensure all solutions are prepared and used at the same, constant temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
Q2: I need to prepare a high-concentration stock solution. What is the best approach?
For high-concentration stocks, it is generally advisable to use a good organic solvent such as DMSO or DMF.[9] It is crucial to determine the maximum solubility in the chosen solvent to avoid issues with precipitation when diluting into aqueous media.
Q3: Are there any formulation strategies that can improve the bioavailability of my compound for in vivo studies?
Yes, for in vivo applications, several advanced formulation strategies can be employed for poorly soluble compounds:
| Formulation Strategy | Mechanism of Action | Key Advantages |
| Micronization/Nanonization | Increases surface area for dissolution.[5][10] | Relatively simple and widely applicable. |
| Amorphous Solid Dispersions | Disrupts the crystal lattice, leading to a higher energy state with increased apparent solubility.[11] | Can significantly enhance solubility and dissolution rate. |
| Lipid-Based Formulations (e.g., SEDDS) | The compound is dissolved in a lipid carrier, which forms an emulsion in the gastrointestinal tract, facilitating absorption.[12][13] | Effective for highly lipophilic compounds. |
| Complexation with Cyclodextrins | The hydrophobic compound is encapsulated within the cyclodextrin cavity, increasing its solubility in water.[10][13] | Can improve solubility and stability. |
Q4: Can I use surfactants to improve the solubility of my compound?
Yes, surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[11] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronics®. It is important to determine the critical micelle concentration (CMC) and to test for any potential interference of the surfactant with your assay.
Q5: How can I predict the solubility of my compound?
Several in silico models can predict solubility based on the chemical structure. These models often use parameters like logP (a measure of lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. While these predictions are useful for initial screening, experimental verification is essential.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (n.d.). Retrieved from [Link]
-
The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (2021, August 27). Tactics to Improve Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles | Request PDF. Retrieved from [Link]
-
DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Amines and Heterocycles. (2020, March 4). Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
-
SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. (n.d.). Retrieved from [Link]
-
UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]
-
PubMed. (2025, March 27). Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization. Retrieved from [Link]
-
J&K Scientific. (n.d.). Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1196156-42-9. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Welcome to the technical support guide for the purification of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-tested experience.
Section 1: Initial Assessment & Method Selection
Before proceeding with any purification technique, a preliminary analysis of the crude material is essential. This initial assessment will guide the selection of the most efficient and effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. However, for pyrazolopyridine syntheses, common contaminants include unreacted starting materials, regioisomers, and byproducts from side reactions.[1][2] For instance, if the synthesis involves the condensation of a substituted hydrazine with a β-ketoester or a similar precursor, you might find residual starting materials or incompletely cyclized intermediates.[2] Colored impurities may also persist from the synthesis.[3]
Q2: My crude product has very poor solubility in common organic solvents. What are my initial options?
A2: Poor solubility is a common challenge with planar, heterocyclic compounds capable of hydrogen bonding.
-
Hot Filtration/Trituration: You can suspend the crude material in a hot solvent that is known to dissolve the impurities but not your desired compound. Filtering the hot suspension can effectively wash away soluble contaminants.[3]
-
Stronger Solvents: For chromatography, you may need to dissolve the compound in a minimal amount of a strong, polar aprotic solvent like DMF or DMSO and adsorb it onto silica or celite before loading it onto the column.[3]
-
Recrystallization from High-Boiling Point Solvents: Solvents like ethanol, isopropanol, or mixtures with water can be effective for recrystallization, as solubility often increases significantly with temperature.[4][5]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities. The following decision tree provides a general guideline.
Section 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are highly crystalline and have a steep solubility curve in a given solvent.
Troubleshooting Recrystallization
Q4: I performed a recrystallization, but my recovery was very low. What went wrong?
A4: Low recovery is often due to using too much solvent or cooling the solution too quickly.
-
Excess Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using the absolute minimum amount of hot solvent is critical.
-
Premature Crystallization: If the compound crystallizes during hot filtration, product will be lost. Use a pre-heated funnel and receiving flask to prevent this.[3]
-
Cold Filtration: Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering the crystals to minimize the amount of product that remains dissolved in the mother liquor.
-
Solvent Choice: The choice of solvent significantly impacts recovery. Losses can be higher in solvents where the compound has moderate solubility even at low temperatures.[4]
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Lower the Temperature: Re-heat the solution until the oil dissolves, then allow it to cool much more slowly. Vigorous stirring at a temperature just below the point where the oil forms can sometimes induce crystallization.
-
Change Solvent System: Add a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot solution until turbidity appears, then allow it to cool slowly.[5]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Protocol 1: Recrystallization from an Ethanol/Water System
-
Solvent Screening: In a small test tube, add ~20 mg of crude material. Add ethanol dropwise at room temperature until the solid dissolves. Add water dropwise until the solution becomes persistently cloudy. This indicates a potentially good solvent system.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If colored impurities are present, add a small amount (1-2% by weight) of activated charcoal to the hot solution.[3] Swirl for a few minutes.
-
Hot Filtration: Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
| Solvent System | Typical Use Case | Expected Recovery |
| Ethanol | Good general-purpose solvent for moderately polar compounds. | Variable, can be low if compound is very soluble.[4] |
| Isopropanol | Similar to ethanol, but lower volatility. | Often provides higher recovery than ethanol.[4] |
| Ethanol/Water | For compounds highly soluble in ethanol. Water is added as an anti-solvent. | Good to Excellent.[5] |
| Ethyl Acetate | For less polar pyrazolopyridinone derivatives. | Good.[5] |
Section 3: Purification by Flash Column Chromatography
Flash chromatography is the workhorse for purifying mixtures when recrystallization is ineffective, particularly for separating compounds with different polarities.
Troubleshooting Flash Chromatography
Q6: My compound is streaking badly on the TLC plate and the column. What is the cause?
A6: Streaking is often caused by interactions between basic analytes and acidic silica gel. The pyrazole and pyridine rings contain basic nitrogen atoms that can strongly adsorb to the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and potential product loss.[3][6]
Q7: How can I prevent streaking and degradation on the silica column?
A7: Deactivating the silica gel is the most effective solution. This is achieved by adding a small amount of a basic modifier to the eluent.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA acts as a competing base, binding to the active silanol sites and preventing your compound from interacting with them.[3][5]
-
Ammonia: A slurry of silica gel can be made in a solvent system containing a small amount of ammonia, which serves the same purpose.[5]
Q8: I can't get good separation between my product and an impurity. What should I do?
A8: Improving separation (resolution) requires optimizing the selectivity of your chromatographic system.
-
Solvent System Optimization: Change the composition of your eluent. If you are using a Hexane/Ethyl Acetate system, try switching to Dichloromethane/Methanol. The change in solvent polarity and interactions can dramatically alter selectivity.
-
Change Adsorbent: If silica gel fails, consider using neutral alumina, which may offer different selectivity for basic compounds.
-
2D TLC Analysis: To confirm if impurities are truly separable, run a 2D TLC plate. This can help visualize if a single spot on a 1D plate is actually composed of multiple co-eluting compounds.[6]
Protocol 2: Optimized Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate your compound from its impurities. A good Rf value for the target compound is typically 0.25-0.35. Test various solvent systems (e.g., Hexane/EtOAc, DCM/MeOH). Add 0.5% TEA to the TLC jar to see if it improves spot shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 0.5% TEA). Pack the column carefully to avoid air bubbles. Add a thin layer of sand on top of the silica bed.[3]
-
Sample Loading:
-
Wet Loading: If the compound is soluble in the eluent, dissolve it in a minimum amount of the mobile phase and load it directly onto the column.
-
Dry Loading: If solubility is low, dissolve the crude material in a strong solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.
-
-
Elution: Run the column using the optimized eluent system. A shallow gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) can often improve separation of closely eluting compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Advanced Purification by Preparative HPLC
For challenging separations or when very high purity (>99.5%) is required, preparative HPLC is the method of choice.[7][8] It operates on the same principles as analytical HPLC but uses larger columns to handle gram-scale quantities.[9]
FAQs for Preparative HPLC
Q9: When is it necessary to use preparative HPLC?
A9: Preparative HPLC is justified when:
-
Impurities are structurally very similar to the target compound and co-elute in flash chromatography.
-
The compound is a final Active Pharmaceutical Ingredient (API) requiring exceptionally high purity.
-
Small quantities of a highly pure reference standard are needed.[9]
Q10: How do I choose the right column and mobile phase for a polar compound like this?
A10: For polar, ionizable compounds, reversed-phase HPLC is a common starting point.
-
Column Choice: Standard C18 columns are versatile.[7] However, for highly polar compounds that may have poor retention, consider "polar-embedded" phases or "aqueous stable" (AQ) C18 columns, which are designed to prevent ligand collapse in highly aqueous mobile phases.[6][10]
-
Mobile Phase: A typical mobile phase is a mixture of water and an organic solvent like acetonitrile or methanol.[8]
-
pH and Additives: Since the compound is basic, controlling the mobile phase pH is critical. Adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will protonate the basic nitrogens, often leading to sharper peaks and better retention in reversed-phase. Formic acid is preferred for MS compatibility.[6]
Q11: How do I scale up my analytical HPLC method to a preparative scale?
A11: Direct scaling is possible if you keep the linear velocity of the mobile phase constant. The flow rate on the preparative column should be increased by a factor equal to the ratio of the cross-sectional areas of the two columns.
Formula for Scaling Flow Rate: F_prep = F_anal * (d_prep² / d_anal²) Where:
-
F_prep = Flow rate on the preparative column
-
F_anal = Flow rate on the analytical column
-
d_prep = Inner diameter of the preparative column
-
d_anal = Inner diameter of the analytical column
The gradient time should also be adjusted proportionally to the new flow rate to maintain separation.
References
- Technical Support Center: Purification of Pyrazolone Derivatives. (n.d.). BenchChem. Retrieved from a simulated search result based on common knowledge.
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2014).
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed.
-
High-Performance Preparative LC Techniques. (n.d.). Phenomenex. Retrieved from [Link]
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. (2011).
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC (NIH).
- Substances yield after recrystallization from different solvents. (2018).
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
- LABTips: Preparative HPLC for Purific
- [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. (1968). PubMed.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from a simulated search result based on common knowledge.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem. Retrieved from a simulated search result based on common knowledge.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 8. labcompare.com [labcompare.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Crystallization of Pyrazolo[3,4-b]pyridin-3-one
Welcome to the technical support center for the crystallization of pyrazolo[3,4-b]pyridin-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-quality crystalline material. As a heterocyclic scaffold of significant interest in pharmaceutical development, achieving a pure, stable, and crystalline form of pyrazolo[3,4-b]pyridin-3-one is a critical step for characterization, formulation, and manufacturing.[1]
This document moves beyond simple protocols to explain the 'why' behind each step, providing a logical framework for troubleshooting based on fundamental principles of crystallization.
Principles of Crystallization: A Quick Primer
Crystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[2] The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, leaving impurities behind in the "mother liquor".[3]
The success of this process hinges on creating a state of supersaturation that is optimal for crystal growth—slow enough to allow for the orderly arrangement of molecules into a crystal lattice, thereby excluding impurities.[4][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the crystallization of pyrazolo[3,4-b]pyridin-3-one.
Issue 1: My compound "oils out" instead of crystallizing.
Q: I've dissolved my pyrazolo[3,4-b]pyridin-3-one in a hot solvent, but upon cooling, it forms an oil or sticky residue instead of crystals. What's happening and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation. [4] Essentially, the compound separates from the solution as a liquid phase before it has a chance to form a solid crystal lattice. Impurities can often exacerbate this issue by depressing the melting point.
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing it to become supersaturated at a temperature that is still above the compound's melting point.
-
Solution: Re-heat the solution until the oil redissolves. Add 10-20% more solvent to decrease the concentration. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[4]
-
-
Rapid Cooling: Cooling the solution too quickly can induce phase separation before nucleation.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath. Slower cooling provides a wider window for proper crystal nucleation and growth.[3]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high.
-
Solution: Select a solvent with a lower boiling point. If your compound is highly soluble in a high-boiling solvent like DMF or DMSO, consider using it as part of a two-solvent (antisolvent) system.[6]
-
Issue 2: No crystals are forming, even after extended cooling.
Q: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?
A: This indicates that while the solution is likely supersaturated, it has not overcome the kinetic barrier to nucleation—the initial formation of stable crystal embryos. [7] This is common with highly purified compounds or in very clean glassware.
Causality & Solutions:
-
Lack of Nucleation Sites: Spontaneous nucleation requires molecules to collide in the correct orientation to form a stable nucleus. This can be a slow process.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass provide an energy-favorable surface for nucleation to begin.
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template, bypassing the initial nucleation step and promoting rapid crystal growth.[3][8]
-
-
Solution is Not Sufficiently Supersaturated: You may have used too much solvent, and the solution is not yet supersaturated at the current temperature.
-
Solution 1: Evaporation. If using a volatile solvent, allow some of it to evaporate slowly in a fume hood (you can cover the flask with perforated parafilm). This will increase the concentration.
-
Solution 2: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[4] Be careful not to degrade the compound.
-
Solution 3: Antisolvent Addition. If your compound is dissolved in a good solvent, you can slowly add a miscible "antisolvent" in which your compound is insoluble. This will dramatically reduce the overall solubility and induce crystallization. (See Protocol 2).[8]
-
Issue 3: The crystallization happens too quickly, yielding fine powder or needles.
Q: As soon as I remove my flask from the heat, a large amount of solid crashes out of solution. The resulting solid is difficult to filter and seems impure. Why?
A: Rapid precipitation, or "crashing out," is a sign that the solution is becoming supersaturated too quickly or to too great an extent. [4] This leads to massive, uncontrolled nucleation, resulting in very small, often impure crystals, as impurities get trapped in the rapidly forming solid.[5]
Causality & Solutions:
-
Extreme Supersaturation: The difference in solubility between the hot and cold solvent is too large, or the initial concentration is too high.
-
Solution: Re-heat to redissolve the solid and add more solvent (5-15%). This ensures that the solution remains unsaturated for a longer period during cooling, allowing for slower, more controlled crystal growth.[4]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal.
-
Solution: Consider a different solvent where the solubility of your compound is slightly higher at room temperature. This will moderate the driving force for crystallization. A two-solvent system can also provide finer control over the rate of supersaturation.
-
Issue 4: The crystallization yield is very low.
Q: I obtained beautiful crystals, but my final yield after filtration is less than 50%. Where did my compound go?
A: A low yield is typically due to one of two main factors: incomplete crystallization (too much compound left in the mother liquor) or physical loss during handling.
Causality & Solutions:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution means a substantial amount of your compound will remain soluble even when the solution is cold.[4]
-
Solution: Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure. For future attempts, use a more precise amount of solvent.
-
-
Washing with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are even slightly soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold solvent, as solubility is lower at colder temperatures. Better yet, wash with a solvent in which your compound is known to be poorly soluble (but in which impurities are soluble), if one can be identified.
-
-
Premature Filtration: Filtering the solution before crystallization is complete.
-
Solution: Ensure the solution has reached room temperature and then been chilled in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid before filtering.
-
Core Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This is the most common and straightforward method.[2]
-
Solvent Selection: Place a small amount of your crude pyrazolo[3,4-b]pyridin-3-one in a test tube. Add a potential solvent dropwise. An ideal solvent will dissolve your compound poorly or not at all at room temperature, but completely upon heating. (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or hot plate) with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties.[8]
-
Solvent System Selection: Find a "solvent" in which your compound is highly soluble, and an "antisolvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve your crude solid in a minimum amount of the hot "solvent".
-
Antisolvent Addition: While the solution is hot, add the "antisolvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Crystallization & Collection: Follow steps 5-7 from Protocol 1.
Data & Visualization
Table 1: Potential Solvents for Pyrazolo[3,4-b]pyridin-3-one Crystallization
The choice of solvent is critical and often empirical. Pyrazole and pyridine moieties introduce polarity and hydrogen bonding capabilities.[9] Therefore, polar protic and aprotic solvents are good starting points.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A common first choice for many nitrogen heterocycles.[10] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Polar Protic | Good for compounds with intermediate polarity. |
| Acetone | 56 | Polar Aprotic | Can be effective, often used in solvent/antisolvent pairs (e.g., with hexanes).[11] |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent, frequently used with hexanes as an antisolvent. |
| Acetonitrile | 82 | Polar Aprotic | Good for moderately polar compounds. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | A very strong solvent; often used to dissolve poorly soluble compounds before adding an antisolvent like water. |
| Water | 100 | Very Polar | Can be used as an antisolvent for compounds dissolved in organic solvents like DMF or ethanol.[12] |
Note: This table provides starting points. The ideal solvent must be determined experimentally for your specific derivative.
Diagrams and Workflows
Troubleshooting Crystallization Issues
Caption: A logical workflow for diagnosing and solving common crystallization problems.
Solvent Selection Decision Tree
Caption: A decision-making process for screening and selecting an appropriate single solvent.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. [Link]
-
LabXchange. (2024, March 23). Lab Procedure: Recrystallization. [Link]
-
J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Nature. (n.d.). Impact of impurities on crystal growth. [Link]
-
SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
UCL Discovery. (2022, September 16). A kinetic model for the capture of impurities during crystal growth. [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?[Link]
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
-
Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
ResearchGate. (2025, August 9). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
ResearchGate. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. praxilabs.com [praxilabs.com]
- 3. LabXchange [labxchange.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. achievechem.com [achievechem.com]
- 6. scispace.com [scispace.com]
- 7. helgroup.com [helgroup.com]
- 8. scispace.com [scispace.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridin-3-ones
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridin-3-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols based on established literature and field experience. Our goal is to explain the causality behind experimental choices, enabling you to not just follow a protocol, but to understand and optimize your reaction outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction is yielding a mixture of products, and I'm not sure which is my desired pyrazolo[3,4-b]pyridin-3-one. What are the most common isomeric byproducts?
A1: The most prevalent issue in the synthesis of pyrazolo[3,4-b]pyridines, including the 3-one derivatives, is the formation of regioisomers. When starting from 3-amino-1H-pyrazol-5(4H)-one (aminopyrazolone) and an unsymmetrical 1,3-bielectrophile (like ethyl acetoacetate), you can form two primary isomeric products: the desired pyrazolo[3,4-b]pyridin-3-one and the isomeric pyrazolo[1,5-a]pyrimidin-2(1H)-one .[1][2]
This occurs because the aminopyrazolone precursor has multiple nucleophilic sites: the exocyclic amino group (-NH2), the endocyclic ring nitrogen (N1), and the carbon at the 4-position (C4).[3] The initial point of attack on the electrophile dictates the final heterocyclic system formed.
-
Pathway to Desired Product (Pyrazolo[3,4-b]pyridine): Typically involves initial attack from the exocyclic amino group or the C4 carbon onto the electrophile.
-
Pathway to Side Product (Pyrazolo[1,5-a]pyrimidine): Involves initial attack from the endocyclic N1 nitrogen of the pyrazole ring.[2]
The ratio of these products is highly dependent on reaction conditions.
Q2: What are the key factors that control the regioselectivity between the formation of pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidines?
A2: The regiochemical outcome is a classic example of kinetic versus thermodynamic control and is influenced by several factors:
-
pH/Catalyst: This is arguably the most critical factor.
-
Acidic Conditions (e.g., acetic acid, p-toluenesulfonic acid): Often favor the formation of the pyrazolo[3,4-b]pyridine isomer. The acid can protonate the endocyclic nitrogens, reducing their nucleophilicity and promoting reaction at the exocyclic amino group.
-
Basic or Neutral Conditions (e.g., ethanol reflux, piperidine): Can lead to mixtures or favor the pyrazolo[1,5-a]pyrimidine isomer. Under these conditions, the endocyclic nitrogen is a more potent nucleophile.[3][4]
-
-
Solvent: The choice of solvent can influence tautomeric equilibria of the starting materials and the stability of reaction intermediates. Polar protic solvents like ethanol or butanol are common, but their acidity and ability to hydrogen bond can affect regioselectivity.[1][4]
-
Nature of the Electrophile: The relative reactivity of the electrophilic centers in your 1,3-dicarbonyl or equivalent reagent plays a significant role. A highly reactive ketone will favor attack by the less nucleophilic exocyclic amine, while a less reactive center might require the stronger nucleophilicity of the endocyclic nitrogen.[5]
Q3: I have a low yield of my desired product. What are the common causes beyond isomer formation?
A3: Low yields can be frustrating but are often traceable to a few key areas:
-
Purity of Starting Materials: 3-amino-1H-pyrazol-5(4H)-one can be unstable and susceptible to oxidation or dimerization. Ensure it is pure before starting the reaction. Similarly, impurities in your dicarbonyl compound can lead to a variety of side reactions.
-
Incomplete Reaction: Monitor your reaction by Thin Layer Chromatography (TLC). These condensations can require prolonged heating (sometimes up to 48 hours) to go to completion.[4]
-
Side Reactions: Besides isomerism, other side reactions can occur. For instance, the Vilsmeier-Haack reaction on related acetamidopyrazoles has been shown to produce unexpected dimeric 3,3′-bipyrazolo[3,4-b]pyridine scaffolds.[6] While less common in simple condensations, it highlights the possibility of unforeseen pathways.
-
Product Degradation: The pyrazolo[3,4-b]pyridin-3-one core is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation.
Q4: My product seems difficult to purify. What are the best practices for isolating pyrazolo[3,4-b]pyridin-3-ones?
A4: Purification can be challenging due to the polarity of the pyridinone ring and the similar polarity of the common isomeric byproducts.
-
Crystallization: If a significant amount of a single isomer is formed, direct crystallization from a suitable solvent (e.g., ethanol, butanol, or DMF/water mixtures) can be effective.
-
Column Chromatography: This is the most common method for separating isomeric mixtures.[1]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For highly polar products, a system like dichloromethane/methanol may be necessary. Careful selection of the eluent system is crucial for achieving separation.
-
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Product Formation | 1. Purity of 3-amino-1H-pyrazol-5(4H)-one.2. Insufficient reaction time or temperature.3. Inappropriate catalyst or solvent. | 1. Verify Starting Material: Check the purity of your aminopyrazolone by NMR or melting point. If it's old or discolored, consider recrystallization or re-synthesis.2. Optimize Conditions: Monitor the reaction by TLC. If starting material remains after the initial timeframe, extend the reflux time. Consider a modest increase in temperature if the reactants are stable.3. Screen Catalysts/Solvents: If using neutral ethanol, try adding a catalytic amount of acetic acid or p-toluenesulfonic acid to promote the desired cyclization. |
| Product is a Mixture of Regioisomers | 1. Reaction conditions favor multiple cyclization pathways.2. Use of an unsymmetrical 1,3-dicarbonyl compound. | 1. Favor Pyrazolo[3,4-b]pyridine: Switch to an acidic solvent system like refluxing glacial acetic acid. This protonates the endocyclic pyrazole nitrogen, disfavoring its participation in the initial cyclization step.[5]2. Favor Pyrazolo[1,5-a]pyrimidine: Use neutral or slightly basic conditions (e.g., refluxing ethanol with a catalytic amount of piperidine).[3]3. Purification: If a mixture is unavoidable, proceed with careful column chromatography. A shallow gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective. |
| Formation of an Unexpected Byproduct | 1. Contaminants in starting materials.2. Thermal decomposition or rearrangement.3. Unanticipated reactivity of substituents. | 1. Re-purify Reagents: Purify all starting materials and use freshly distilled, dry solvents.2. Characterize the Byproduct: Isolate the byproduct and obtain detailed spectroscopic data (NMR, MS). A literature search for the identified structure may reveal the side reaction pathway.3. Reduce Temperature: If thermal decomposition is suspected, attempt the reaction at a lower temperature for a longer duration. |
Reaction Mechanisms & Control of Regioselectivity
Understanding the competing reaction pathways is key to controlling the outcome of your synthesis. The 3-amino-1H-pyrazol-5(4H)-one starting material is an ambident nucleophile, leading to the formation of different isomers.
Diagram: Competing Cyclization Pathways
Caption: Competing pathways in the synthesis of pyrazolo[3,4-b]pyridin-3-ones.
As depicted, acidic conditions suppress the nucleophilicity of the endocyclic N1 nitrogen, thereby favoring Pathway A. Conversely, in neutral or basic media, the more nucleophilic N1 atom can compete effectively, leading to the formation of the pyrazolo[1,5-a]pyrimidine byproduct via Pathway B.[2][3]
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of 4,6-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (Acid-Catalyzed)
This protocol is optimized to favor the formation of the desired pyrazolo[3,4-b]pyridine isomer by using acidic conditions.
Materials:
-
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one (1.75 g, 10 mmol)
-
Acetylacetone (1.1 mL, 11 mmol)
-
Glacial Acetic Acid (30 mL)
Procedure:
-
Combine 3-amino-1-phenyl-1H-pyrazol-5(4H)-one and acetylacetone in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC (eluent: 7:3 ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired pyrazolo[3,4-b]pyridin-3-one.
Protocol 2: Purification of Isomeric Mixtures by Column Chromatography
This protocol provides a general guideline for separating the desired pyrazolo[3,4-b]pyridin-3-one from its pyrazolo[1,5-a]pyrimidine isomer.
Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Size: Choose a column diameter appropriate for the scale of your reaction (e.g., 2-4 cm for a 1-5 g crude sample).
-
Mobile Phase:
-
Solvent A: Hexane or Petroleum Ether
-
Solvent B: Ethyl Acetate
-
(For more polar compounds, Solvent A: Dichloromethane, Solvent B: Methanol)
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture. If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., acetone or methanol), adding silica, and evaporating the solvent to dryness.
-
Packing the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture (e.g., 9:1 Hexane/EtOAc).
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica bed.
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
9:1 Hexane/EtOAc (2 column volumes)
-
8:2 Hexane/EtOAc (5-10 column volumes)
-
7:3 Hexane/EtOAc (until the desired product elutes)
-
-
The less polar isomer will typically elute first. The relative elution order should be confirmed by TLC analysis of the fractions.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
References
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1947-1955. Available from: [Link]
-
Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(2), 716-728. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(8), 983-990. Available from: [Link]
-
Fadel, S., et al. (2011). Synthesis of new pyrazolo[3,4-b]pyridin-3-ones and pyrazolo[1,5-a]pyrimidin-2(1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(ii), 240-251. Available from: [Link]
-
Abdellatif, K. R. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-24. Available from: [Link]
-
Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. Available from: [Link]
-
Al-Awadhi, H., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available from: [Link]
-
Rostom, S. A. F., et al. (2011). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1660-1677. Available from: [Link]
-
Ramzan, M., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Available from: [Link]
-
Quiroga, J., et al. (2015). An unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Journal of Molecular Structure, 1298, 136935. Available from: [Link]
-
Chebanov, V. A., et al. (2008). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. Monatshefte für Chemie - Chemical Monthly, 139(8), 957-972. Available from: [Link]
-
Zaky, H., et al. (2018). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Scientific Reports, 8(1), 11283. Available from: [Link]
-
Fadda, A. A., et al. (2018). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Iranian Chemical Society, 15(10), 2249-2260. Available from: [Link]
-
El-Ghanam, A. M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1541-1570. Available from: [Link]
-
The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. (n.d.). ResearchGate. Retrieved from [Link]
-
Fadel, S., et al. (2009). Condensation of 2-Pyrone with 3-Aminopyrazolone. A Novel Synthesis of Pyrazolo[3,4-b]pyridines. Helvetica Chimica Acta, 92(11), 2195-2201. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized Pyrazolo[3,4-b]pyridin-3-one
Welcome to the technical support center for the synthesis and purification of pyrazolo[3,4-b]pyridin-3-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, in-depth troubleshooting guides and frequently asked questions to help you enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent yellow oil, but the literature reports a solid. What is the likely cause?
A1: This is a common issue often attributed to the presence of residual solvents (like DMF or ethanol), unreacted starting materials, or oily side products.[1] Inadequate drying is a primary suspect. Ensure your product is dried under high vacuum for a sufficient period. If the issue persists, it indicates the presence of impurities that require removal through one of the purification methods detailed in the Troubleshooting Guide below.
Q2: I've synthesized a pyrazolo[3,4-b]pyridine derivative, but I'm struggling to separate regioisomers. What are the most effective strategies?
A2: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1][2] The two most effective purification strategies are:
-
Flash Column Chromatography: This is the most common and often successful method for separating regioisomers. Careful selection of the eluent system is critical. A gradient system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a good starting point.[1]
-
Fractional Recrystallization: If the regioisomers exhibit different solubilities in a specific solvent system, fractional recrystallization can be a highly effective and scalable purification method.[1] This requires careful solvent screening to identify a system where one isomer is significantly less soluble than the other at a given temperature.
Q3: My ¹H NMR spectrum shows broad peaks for the N-H protons. Is this normal?
A3: Yes, broad N-H signals in the ¹H NMR spectrum of pyrazolo[3,4-b]pyridines are common. This broadening is often due to quadrupole effects of the nitrogen atom and proton exchange with residual water or other protic species in the NMR solvent. To confirm the presence of the N-H proton, you can perform a D₂O exchange experiment, where the broad peak should disappear or significantly diminish.
Q4: What is a reliable method to monitor the progress of my pyrazolo[3,4-b]pyridine synthesis?
A4: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction.[1] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.[1] Staining with iodine vapor can also be used as an alternative visualization technique.[1]
Troubleshooting Guide: From Crude Product to High Purity
This section provides a systematic approach to diagnosing and resolving common purity issues encountered during the synthesis of pyrazolo[3,4-b]pyridin-3-one.
Problem 1: Presence of Unreacted Starting Materials or Reagents
-
Causality: Incomplete reactions are a frequent source of impurities. This can be due to suboptimal reaction temperature, insufficient reaction time, or impure starting materials.[1] The purity of reactants, especially the aminopyrazole, is crucial as impurities can inhibit the reaction.[1]
-
Identification: Compare the TLC of your crude product with the starting materials. The presence of spots with the same Rf value as the starting materials confirms their presence. ¹H NMR spectroscopy can also definitively identify characteristic peaks of the unreacted components.
-
Resolution Protocol: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases.[3] Pyrazolo[3,4-b]pyridin-3-one possesses both weakly acidic (N-H proton) and weakly basic (pyridine nitrogen) properties, which can be exploited for purification.[4]
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities (e.g., unreacted carboxylic acid derivatives), wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[5] The acidic impurities will be deprotonated to form water-soluble salts and partition into the aqueous layer.
-
Separate the aqueous layer.
-
To remove basic impurities (e.g., unreacted aminopyrazole), wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated, forming water-soluble salts that move to the aqueous layer.[5]
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow for removing acidic and basic impurities.
-
Problem 2: Colored Impurities and Byproducts
-
Causality: The formation of colored impurities often arises from side reactions, degradation of starting materials or the product, especially at elevated reaction temperatures.[1] These are often polar, polymeric materials.
-
Identification: The crude product appears as a dark oil or a discolored solid. TLC analysis may show baseline material or streaks.
-
Resolution Protocol 1: Recrystallization
Recrystallization is one of the most effective methods for obtaining highly pure crystalline products, provided a suitable solvent is found.[1] The principle relies on the difference in solubility of the product and impurities in a solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is finding a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] Common solvents to screen for pyrazolo[3,4-b]pyridin-3-one derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.[1][6]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Table 1: Common Recrystallization Solvents
Solvent Boiling Point (°C) Polarity Notes Ethanol 78 Polar Protic A commonly used and effective solvent for many pyrazolo[3,4-b]pyridine derivatives.[1] Methanol 65 Polar Protic Similar to ethanol, but its lower boiling point can be advantageous. Isopropanol 82 Polar Protic Another good option for moderately polar compounds. Ethyl Acetate 77 Polar Aprotic Can be effective, sometimes used in combination with a non-polar co-solvent like hexane. | Dioxane/Ethanol | - | - | A solvent mixture that has been reported for recrystallizing certain derivatives.[6] |
-
-
Resolution Protocol 2: Column Chromatography
When recrystallization is ineffective or for separating mixtures of similar polarity, column chromatography is the method of choice.[1]
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolo[3,4-b]pyridin-3-one derivatives.[1]
-
Mobile Phase Selection: Use TLC to determine an optimal eluent system that provides a good Rf value (typically 0.2-0.4) for your product and good separation from impurities. A gradient of hexane and ethyl acetate is a common starting point.[1]
-
Column Packing: Pack a column with silica gel slurried in the initial, less polar mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase if a gradient is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Strategy
Caption: Decision-making workflow for selecting the appropriate purification method.
-
Purity Verification
After purification, it is essential to verify the purity of your pyrazolo[3,4-b]pyridin-3-one.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The absence of impurity peaks is a strong indicator of high purity.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[10][11] Impurities typically broaden the melting point range and depress the melting point.
By following these guidelines and understanding the rationale behind each step, you can effectively troubleshoot common purification challenges and consistently obtain high-purity pyrazolo[3,4-b]pyridin-3-one for your research and development needs.
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
- Taylor, E. C., & Verenkar, M. S. (1982). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 47(24), 4814-4820.
- Ibeas, S., et al. (2020).
- Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 726-736.
- Abdel-Mohsen, S. A., et al. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. International Journal of Organic Chemistry, 3(1), 23-31.
- El-Morsy, A. M., et al. (2018). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1141-1152.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Pearson. (n.d.). Acid-Base Properties of Nitrogen Heterocycles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Acid-Base Properties of Nitrogen Heterocycles Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. 1H-PYRAZOLO[3,4-B]PYRIDINE | 271-73-8 [chemicalbook.com]
- 11. 3-Methyl-1H-pyrazolo[4,3-b]pyridine: Properties, Applications, Safety Data & Supplier Information China [pipzine-chem.com]
Technical Support Center: Navigating and Overcoming Resistance to Pyrazolo[3,4-b]pyridin-3-one Based Drugs
Welcome to the technical support center for researchers working with pyrazolo[3,4-b]pyridin-3-one based drugs. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to address the common challenge of acquired drug resistance. The content is structured to move from foundational understanding to specific experimental challenges, mirroring the workflow of a typical research project.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape of Resistance
This section addresses the fundamental mechanisms that drive resistance to pyrazolo[3,4-b]pyridin-3-one compounds, which frequently target protein kinases.
Question 1: My cancer cell line, initially sensitive to my pyrazolo[3,4-b]pyridin-3-one inhibitor, has stopped responding. What are the most likely biological mechanisms?
Answer: Acquired resistance to kinase inhibitors, including those with a pyrazolo[3,4-b]pyridin-3-one scaffold, typically arises from one of three primary mechanisms:
-
On-Target Alterations: The most common cause is the emergence of mutations in the drug's target kinase. These mutations can occur within the ATP-binding pocket, directly preventing the inhibitor from docking effectively. The "gatekeeper" residue is a frequent site for such mutations, as its modification can sterically hinder drug binding without compromising the kinase's catalytic activity.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that provide parallel survival and proliferation signals, effectively "bypassing" the inhibited target. For instance, if your drug inhibits a primary kinase in the MAPK pathway, cells might compensate by upregulating signaling through the PI3K/Akt pathway.
-
Changes in the Drug's Cellular Environment: Resistance can also be non-cell-autonomous. This can involve the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively remove the inhibitor from the cell, preventing it from reaching its target at a sufficient concentration.
Question 2: How can I determine if resistance in my model is due to a target mutation or a bypass pathway?
Answer: A multi-step, systematic approach is required to differentiate between these mechanisms. The initial step is to sequence the target kinase's gene from your resistant cell line and compare it to the parental (sensitive) line. The presence of a new, non-synonymous mutation in the resistant cells strongly suggests on-target resistance. If no mutation is found, the next logical step is to investigate bypass pathways. This can be done using techniques like phosphoproteomics or by performing Western blots for key phosphorylated signaling nodes (e.g., p-Akt, p-ERK) to identify hyper-activated pathways in the resistant cells.
Part 2: Troubleshooting Guide - From Theory to Benchtop
This section provides detailed, question-and-answer-based troubleshooting for specific experimental hurdles.
Scenario 1: Inconsistent IC50 Values in Cell Viability Assays
Question: I'm trying to validate a combination therapy to overcome resistance, but my dose-response curves and calculated IC50 values for the pyrazolo[3,4-b]pyridin-3-one drug are highly variable between experiments. What's going wrong?
Answer: Inconsistent IC50 values are a common issue, often stemming from subtle variations in experimental setup. Let's break down the likely causes and solutions.
Causality Explained: Cell viability assays (e.g., MTT, CellTiter-Glo®) measure metabolic activity as a proxy for cell number. Their accuracy depends on the cells being in a consistent, exponential growth phase and having a uniform density at the start of the experiment. Variations in cell number, growth phase, or reagent handling will directly impact the final readout, leading to shifting IC50 values.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Detailed Protocol: Optimizing Seeding Density for IC50 Determination
-
Objective: To find the optimal number of cells to seed per well, ensuring they remain in the exponential growth phase throughout the drug treatment period (e.g., 72 hours).
-
Procedure: a. Prepare a single-cell suspension of your resistant cell line. b. In a 96-well plate, create a cell density matrix. Seed cells in columns 1-10, ranging from 1,000 to 20,000 cells/well. Leave columns 11 and 12 as no-cell controls. c. Incubate the plate for the intended duration of your drug assay (e.g., 72 hours). d. At the end of the incubation, perform your chosen viability assay (e.g., CellTiter-Glo®). e. Analysis: Plot the viability signal (e.g., luminescence) against the number of cells seeded. The optimal seeding density will be on the linear portion of the curve, typically corresponding to 70-80% confluency at the end of the assay. Densities that fall on the plateau of the curve should be avoided, as the cells have become confluent and their metabolic rate is no longer proportional to cell number.
-
Key Considerations:
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate drugs and media components, skewing results. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points.
-
Drug Stability: Confirm the stability of your pyrazolo[3,4-b]pyridin-3-one compound in your specific cell culture medium over the time course of the experiment. Some compounds can degrade or precipitate, reducing the effective concentration.
-
Cell Passage Number: Use cells within a consistent, low passage number range. High-passage cells can undergo genetic drift, leading to altered drug sensitivity.
-
| Parameter | Common Issue | Recommended Solution |
| Cell Seeding | Non-uniform cell distribution in wells. | Mix cell suspension thoroughly between plating. Allow the plate to sit at room temperature for 20 mins before incubation to allow even settling. |
| Drug Dilution | Serial dilution errors. | Prepare a fresh drug dilution series for each experiment. Use calibrated pipettes and pre-wet tips. |
| Incubation Time | Variation in drug exposure time. | Standardize the time between adding the drug and adding the viability reagent. Longer exposure may lower the apparent IC50. |
| Assay Reagent | Reagent not at room temperature. | Allow viability reagents (e.g., MTT, CellTiter-Glo®) to equilibrate to room temperature before adding to the plate to ensure optimal enzyme activity. |
Scenario 2: Identifying the Active Bypass Pathway
Question: I've sequenced my target and found no mutations. My hypothesis is a bypass signaling pathway is activated, but my Western blots for p-Akt and p-ERK are ambiguous. How can I get a definitive answer?
Answer: Ambiguous Western blot results are common when investigating bypass pathways, often due to transient signaling, low-level activation, or antibody issues. A more systematic and robust approach is needed.
Causality Explained: When a primary kinase is inhibited, cancer cells can adapt by rerouting signals through other pathways. This compensatory signaling is often subtle and may not result in a dramatic, sustained increase in the phosphorylation of a single downstream marker like Akt or ERK. The activation might be transient or involve a different, non-canonical pathway altogether. Therefore, relying on just one or two markers can be misleading.
Troubleshooting Workflow:
Caption: Workflow for identifying and validating bypass signaling pathways.
Detailed Protocol: Phospho-Kinase Array
This protocol provides a streamlined method for broadly screening for activated pathways.
-
Objective: To simultaneously assess the relative phosphorylation levels of dozens of key signaling kinases, providing an unbiased view of pathway activation.
-
Procedure (based on a typical membrane-based array kit, e.g., from R&D Systems): a. Lysate Preparation: Lyse both parental (sensitive) and resistant cells under conditions that preserve phosphorylation. Crucially, the lysis buffer must be ice-cold and contain a cocktail of both protease and phosphatase inhibitors. b. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. c. Array Incubation: Incubate the prepared lysates on the provided nitrocellulose membranes, where capture antibodies for various kinases are spotted in duplicate. d. Detection: Wash the membranes and incubate with a pan-anti-phospho-tyrosine antibody conjugated to HRP. e. Signal Development: Add chemiluminescent reagents and image the membranes.
-
Analysis and Next Steps: a. Quantify Spot Density: Use image analysis software (like ImageJ) to measure the pixel density of each spot. b. Compare Resistant vs. Sensitive: Identify kinases whose phosphorylation is significantly increased in the resistant cell line compared to the parental line. These are your primary candidates for the bypass pathway. c. Validation: Do not rely solely on the array data. Validate the top 2-3 "hits" using traditional, quantitative Western blotting with specific anti-phospho antibodies. d. Functional Confirmation: To prove a candidate pathway is a true bypass mechanism, inhibit it (using a specific small molecule inhibitor or siRNA) in your resistant cells in combination with your pyrazolo[3,4-b]pyridin-3-one drug. A restoration of sensitivity (synergy) confirms its role in resistance.
Western Blot Troubleshooting for Phospho-Proteins:
| Issue | Probable Cause | Solution |
| High Background | Blocking with milk. Casein in milk is a phosphoprotein, causing non-specific binding of the secondary antibody. | Block with 3-5% Bovine Serum Albumin (BSA) in TBST. BSA is largely free of phosphoproteins. |
| No/Weak Signal | Dephosphorylation of target during sample prep. | Always use fresh, ice-cold lysis buffer containing a potent phosphatase inhibitor cocktail (e.g., sodium fluoride, sodium orthovanadate). |
| Inconsistent Loading | Inaccurate total protein quantification. | After transferring, stain the membrane with Ponceau S to visually confirm equal protein loading across lanes before proceeding with blocking. |
Part 3: References
-
Proteomics for Identifying Mechanisms and Biomarkers of Drug Resistance in Cancer. (2011). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (Accessed 2024). Bio-Techne. [Link]
-
Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment. (2006). Technology in Cancer Research & Treatment. [Link]
-
The Integration of Proteomics and Metabolomics Data Paving the Way for a Better Understanding of the Mechanisms Underlying Microbial Acquired Drug Resistance. (2022). Frontiers in Cellular and Infection Microbiology. [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2018). Oncotarget. [Link]
-
Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013). Science Signaling. [Link]
-
Cell culture media impact on drug product solution stability. (2016). Biotechnology Progress. [Link]
-
Complete Guide to Choosing the Right Cell Viability Assay. (2024). AxisPharm. [Link]
-
Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. (2021). Scientific Reports. [Link]
-
Guidelines for cell viability assays. (2020). Pharmacology & Therapeutics. [Link]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The precise structural elucidation of its derivatives is paramount, as subtle isomeric differences can lead to profound changes in pharmacological activity. This guide provides a comprehensive, in-depth technical framework for the unambiguous structural confirmation of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, a compound of significant interest in drug discovery programs.
This document deviates from a rigid template, instead offering a logical and practical workflow that mirrors the process of structural verification in a research setting. We will delve into the rationale behind the selection of analytical techniques, the interpretation of the resulting data, and a comparative analysis against potential isomeric impurities.
The Synthetic Challenge: Isomeric Possibilities
The synthesis of this compound typically involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. A common synthetic route might involve the reaction of a methyl-substituted aminopyrazole with an acrylic acid derivative. However, the nature of the starting materials and reaction conditions can potentially lead to the formation of several isomers. The unequivocal differentiation of the target molecule from these isomers is the primary objective of this guide.
The most probable isomeric byproducts include:
-
2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one: Arising from the alkylation of the N2-position of the pyrazole ring.
-
3-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine: An O-alkylation product, which is a constitutional isomer.
-
Tautomeric forms: While the keto form is generally more stable for pyridones, the potential for enol tautomers should be considered.[2]
A logical workflow for the synthesis and structural confirmation is presented below:
Figure 1: Workflow for the synthesis and structural confirmation of this compound.
Experimental Protocols for Structural Elucidation
The following sections detail the experimental protocols necessary for the comprehensive characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. Key signals to observe for the target structure include:
-
A singlet for the N-methyl group.
-
A set of signals for the protons on the pyridine ring.
-
A singlet for the CH₂ group at the C2 position.
-
-
1D ¹³C NMR and DEPT-135: Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. Expect to see:
-
A signal for the N-methyl carbon.
-
Signals for the carbons of the pyridine ring.
-
A signal for the C2 methylene carbon (which will be negative in the DEPT-135 spectrum).
-
A signal for the C3 carbonyl carbon.
-
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be instrumental in assigning the connectivity of the protons on the pyridine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of the protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold and differentiating between isomers. It shows correlations between protons and carbons over two to three bonds. Key expected correlations for the target molecule are illustrated below.
Figure 2: Key expected HMBC correlations for this compound. Note: A chemical structure diagram would replace the placeholder.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule.
Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Interpretation: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated exact mass for the molecular formula C₇H₇N₃O.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze the neat solid using a diamond ATR accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The key diagnostic peak will be the strong absorption band for the C=O stretch of the lactam carbonyl, typically observed in the range of 1650-1700 cm⁻¹.
Single Crystal X-ray Diffraction
The gold standard for structural confirmation is single-crystal X-ray diffraction. While obtaining suitable crystals can be challenging, a successful crystal structure provides unequivocal proof of the molecular structure and connectivity.[3][4]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates and molecular geometry.
Comparative Data Analysis: Differentiating Isomers
The power of the multi-technique approach becomes evident when comparing the expected data for the target molecule with that of its potential isomers.
| Technique | This compound (Target) | 2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (Isomer) | 3-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (Isomer) |
| ¹H NMR | N-CH₃ singlet, CH₂ singlet, pyridine protons. | N-CH₃ singlet, CH₂ singlet, pyridine protons. Chemical shifts of pyridine protons and CH₂ may differ slightly. | N-CH₃ singlet, O-CH₃ singlet, pyridine protons. No CH₂ singlet. |
| ¹³C NMR | N-CH₃, CH₂, C=O, pyridine carbons. | N-CH₃, CH₂, C=O, pyridine carbons. Chemical shifts will differ from the 1-methyl isomer. | N-CH₃, O-CH₃, pyridine carbons. No C=O signal in the typical range; instead a C-O signal. |
| HMBC | Key correlation: N-CH₃ protons to C7a. | Key correlation: N-CH₃ protons to C3 and C3a. | Key correlations: N-CH₃ protons to C7a; O-CH₃ protons to C3. |
| IR | Strong C=O stretch (~1650-1700 cm⁻¹). | Strong C=O stretch (~1650-1700 cm⁻¹). | No strong C=O stretch. C=N and C-O stretches will be present. |
| HRMS | Same molecular formula (C₇H₇N₃O). | Same molecular formula (C₇H₇N₃O). | Same molecular formula (C₇H₇N₃O). |
Table 1: Comparative Spectroscopic Data for the Target Molecule and Its Isomers.
The most definitive distinction between the 1-methyl and 2-methyl isomers comes from the HMBC experiment. The correlation of the N-methyl protons to the C7a carbon is unique to the 1-methyl isomer, while in the 2-methyl isomer, the N-methyl protons will show a correlation to the C3 carbonyl carbon.
Conclusion
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By employing a combination of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and FT-IR spectroscopy, a high degree of confidence in the assigned structure can be achieved. The ultimate, unambiguous proof is provided by single-crystal X-ray diffraction. This guide provides the necessary experimental framework and data interpretation strategies to enable researchers to confidently confirm the structure of this important heterocyclic scaffold and differentiate it from its potential isomers, thereby ensuring the integrity of their chemical biology and drug discovery efforts.
References
-
Shuvalov, V. Y., Vlasova, E. Y., Zheleznova, T. Y., & Fisyuk, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
-
Jasinski, J. P., et al. (2015). Crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o868–o869. [Link]
-
El-Gazzar, A. R. B. A., et al. (2010). 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1966. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridin-3-one Analogs for Researchers and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. A particularly interesting subset of this family is the pyrazolo[3,4-b]pyridin-3-one analogs, which have demonstrated a wide range of pharmacological activities, most notably as anticancer agents and kinase inhibitors. This guide provides a comparative analysis of the biological activity of various pyrazolo[3,4-b]pyridin-3-one analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors. Our focus is to dissect the structure-activity relationships (SAR) of these compounds and provide a clear, objective comparison of their performance against relevant biological targets.
The Rise of Pyrazolo[3,4-b]pyridin-3-ones in Oncology Drug Discovery
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, allowing its derivatives to interact with a variety of ATP-binding sites in enzymes, particularly kinases.[1] The addition of a carbonyl group at the 3-position to form the pyrazolo[3,4-b]pyridin-3-one scaffold introduces a key hydrogen bond donor and acceptor, further enhancing the potential for specific and potent interactions with target proteins. This structural feature has been exploited to develop inhibitors of various kinases implicated in cancer progression, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3][4] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Comparative Analysis of Anticancer and Kinase Inhibitory Activity
The biological activity of pyrazolo[3,4-b]pyridin-3-one analogs is highly dependent on the nature and position of substituents on the heterocyclic core. To facilitate a clear comparison, the following tables summarize the in vitro anticancer and kinase inhibitory activities of representative analogs reported in the literature.
Table 1: Comparative Anticancer Activity of Pyrazolo[3,4-b]pyridin-3-one Analogs
| Compound ID | R1 | R4 | R5 | R6 | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | Phenyl | 4-Methoxyphenyl | H | H | Hela | 2.59 | [5] |
| MCF7 | >50 | [5] | |||||
| HCT-116 | >50 | [5] | |||||
| 14g | Phenyl | 4-Hydroxyphenyl | CN | NH2 | MCF7 | 4.66 | [5] |
| HCT-116 | 1.98 | [5] | |||||
| 8b | H | 4,6-dimethyl | Pyridopyrazolopyrimidine | H | A-549 (lung) | 2.9 | [6] |
| HEPG2 (liver) | 2.6 | [6] | |||||
| HCT-116 (colon) | 2.3 | [6] |
Table 2: Comparative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| BMS-265246 | CDK1/cycB | 6 | [2] |
| CDK2/cycE | 9 | [2] | |
| Compound 28 | CDK1 | 23 | [2] |
| VEGFR-2 | 1460 | [2] | |
| Compound C03 | TRKA | 56 | [7] |
| Compound 31 | Mps1 | 2.596 | [8] |
From these tables, it is evident that substitutions at the R4 and R5 positions play a crucial role in determining both the potency and selectivity of these compounds. For instance, compound 14g , with a 4-hydroxyphenyl group at R4 and a cyano group at R5, demonstrates significantly improved activity against MCF7 and HCT-116 cancer cell lines compared to the unsubstituted analog 9a .[5] In the realm of kinase inhibition, subtle structural modifications can lead to potent and selective inhibitors, as exemplified by BMS-265246 , a highly selective CDK1/2 inhibitor.[2]
Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridin-3-one Analogs
The anticancer effects of these compounds are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the MAPK and FGFR signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9][10] Aberrant activation of this pathway is a common feature in many cancers.
Caption: The MAPK signaling cascade initiated by receptor tyrosine kinases.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis.[4] Dysregulation of FGFR signaling, often through receptor amplification or activating mutations, is implicated in various cancers.
Caption: Key downstream signaling pathways activated by FGFR.
Experimental Protocols for Activity Assessment
To ensure the reproducibility and validity of research findings, it is crucial to employ standardized and well-characterized experimental protocols. The following are detailed, step-by-step methodologies for the most common assays used to evaluate the anticancer activity of pyrazolo[3,4-b]pyridin-3-one analogs.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (pyrazolo[3,4-b]pyridin-3-one analogs)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[3,4-b]pyridin-3-one analogs against a specific kinase. This example uses an ADP-Glo™ Kinase Assay format.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A2, PIM1, FGFR1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution of the kinase and its specific substrate in the same buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO control). Add 2 µL of the enzyme solution. Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final reaction volume is typically 5 µL.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11][12]
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridin-3-one scaffold represents a versatile and promising platform for the development of novel anticancer agents and kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of this core can lead to highly potent and selective compounds. The experimental protocols provided offer a standardized approach for the evaluation of these analogs, facilitating the comparison of data across different studies.
Future research in this area should focus on exploring a wider range of substitutions on the pyrazolo[3,4-b]pyridin-3-one ring system to further optimize their pharmacological properties. The use of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation analogs with improved efficacy and drug-like properties. Furthermore, in vivo evaluation of the most promising compounds is essential to translate the in vitro findings into potential clinical candidates.
References
- [Reference 1: Relevant scientific publication on pyrazolo[3,4-b]pyridines as kinase inhibitors]
- [Reference 2: Relevant scientific publication on the synthesis of pyrazolo[3,4-b]pyridin-3-one analogs]
- [Reference 3: Relevant scientific publication on the anticancer activity of pyrazolo[3,4-b]pyridin-3-one analogs]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
- [Reference 6: Relevant scientific publication on the synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine deriv
- [Reference 7: Relevant scientific publication on a specific pyrazolo[3,4-b]pyridine kinase inhibitor]
- [Reference 8: Relevant scientific public
-
Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 103-113. [Link]
- [Reference 10: Relevant scientific public
- [Reference 11: Relevant scientific publication on pyrazolo[3,4-b]pyridine deriv
- [Reference 12: Relevant researchgate publication on pyrazolopyridine deriv
- [Reference 14: Relevant scientific publication on LanthaScreen Eu kinase binding assay for FGFR1]
- [Reference 15: Relevant scientific public
- [Reference 16: Relevant protocol for in vitro kinase assay]
- [Reference 17: Relevant scientific public
- [Reference 18: Relevant scientific publication on Chemi-Verse™ PIM1 Kinase Assay Kit]
- [Reference 19: Relevant scientific publication on computational studies of pyrazolo[3,4-b]pyridine deriv
-
Eweas, A. F., El-Sayed, N. A. E. F., & Abdel-Aziz, M. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6429. [Link]
-
The Medical Biochemistry Page. (2023). Signal Transduction Pathways: MAP Kinases. [Link]
- [Reference 22: Relevant scientific publication on MAP Kinase P
- [Reference 23: Relevant scientific publication on pyrazolo[3,4-b]pyridine deriv
- [Reference 24: Relevant scientific publication on the synthesis of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques]
- [Reference 25: Relevant scientific public
- [Reference 26: Relevant researchgate public
-
Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
- [Reference 28: Relevant scientific public
- [Reference 29: Relevant scientific publication on HTScan® FGF Receptor 1 Kinase Assay Kit]
- [Reference 30: Relevant scientific publication on HTScan® VEGF Receptor 2 Kinase Assay Kit]
- [Reference 31: Relevant scientific public
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
A Comparative Guide to Kinase Inhibitors: Profiling 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one Against Established Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds and therapeutic candidates is a critical step in kinase-targeted research and development. This guide provides a comparative analysis of the kinase inhibitor landscape, focusing on the pyrazolo[3,4-b]pyridine scaffold, represented here by the novel entity 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (designated as Compound-P for the purpose of this guide), in relation to established kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine , and the clinically relevant multi-targeted inhibitors Sunitinib and Dasatinib .
The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors that have entered clinical trials.[1][2] Derivatives of this scaffold have been shown to target a diverse range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), c-Met, and Hematopoietic Progenitor Kinase 1 (HPK1).[3][4][5][6][7] This guide will therefore use Compound-P as a representative of this versatile class of inhibitors to illustrate how a novel compound can be profiled and positioned against existing agents.
Comparative Kinase Inhibitor Profiles
The efficacy and potential toxicity of a kinase inhibitor are largely defined by its potency against the intended target and its selectivity across the human kinome. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor might provide broader efficacy in complex diseases like cancer.[8] Staurosporine, an indolocarbazole alkaloid, is a powerful but non-selective inhibitor, binding to the ATP-binding site of most kinases with high affinity.[3][9] This promiscuity makes it an excellent research tool for inducing apoptosis and a benchmark for broad-spectrum activity, but unsuitable for clinical use.[4] In contrast, Sunitinib and Dasatinib are approved anti-cancer drugs that target multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, but with distinct inhibitory profiles.[1][10][11]
| Inhibitor | Class | Primary Kinase Targets | Representative IC50 Values (nM) |
| Compound-P | Pyrazolo[3,4-b]pyridine | Hypothesized based on scaffold: FGFR, CDK, TRK, c-Met, HPK1 | To be determined experimentally |
| Staurosporine | Indolocarbazole | Broad-Spectrum | PKCα: 2, PKCγ: 5, PKA: 7, p60v-src: 6, CaMKII: 20[3][12] |
| Sunitinib | Indolinone | Multi-targeted RTK | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R[11][13] |
| Dasatinib | Aminopyrimidine | Multi-targeted (SRC/ABL) | BCR-ABL: <1, SRC family: 0.8, c-KIT: 79, PDGFRβ, Ephrin Receptors[7][14] |
Key Signaling Pathways
The selected kinase inhibitors modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[15][16] Understanding these pathways is essential for interpreting the cellular effects of these compounds. The diagram below illustrates the major pathways targeted by Sunitinib and Dasatinib, which often converge on downstream effectors like AKT and MAPK/ERK.[17]
Caption: Major signaling pathways targeted by Sunitinib and Dasatinib.
Experimental Protocols for Comparative Profiling
To objectively compare a novel inhibitor like Compound-P against established compounds, a series of standardized biochemical and cellular assays are required. The following protocols provide a framework for determining inhibitory potency and cellular activity.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, provides a robust and high-throughput method for determining IC50 values by measuring the amount of ADP produced in a kinase reaction.
Objective: To determine the IC50 value of Compound-P and comparator inhibitors against a target kinase.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each inhibitor (Compound-P, Staurosporine, Sunitinib, Dasatinib) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Caption: Workflow for IC50 determination using a luminescence-based assay.
Protocol 2: Cellular Assay - Western Blot for Downstream Target Inhibition
While an in vitro assay determines biochemical potency, a cellular assay is crucial to confirm that an inhibitor can engage its target within a cell and modulate downstream signaling.[5] Western blotting is a widely used technique to measure the phosphorylation status of key signaling proteins.
Objective: To assess the ability of Compound-P and comparator inhibitors to inhibit the phosphorylation of a downstream target (e.g., AKT, ERK) in a relevant cancer cell line.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., one with an activated pathway relevant to the target kinase) in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Treat the cells with various concentrations of the inhibitors (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-6 hours). Include a vehicle control (DMSO).
-
If the pathway is stimulated by a growth factor, add the growth factor for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-AKT Ser473) and the total target protein (e.g., total AKT) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.
-
Caption: Workflow for Western Blot analysis of downstream signaling.
Conclusion
This guide provides a framework for the comparative analysis of a novel pyrazolo[3,4-b]pyridine-based kinase inhibitor, Compound-P, against the well-characterized inhibitors Staurosporine, Sunitinib, and Dasatinib. By employing standardized biochemical and cellular assays, researchers can determine the potency, selectivity, and cellular activity of new chemical entities. This systematic approach is essential for identifying promising lead compounds for further development and for understanding their mechanism of action in the context of complex kinase signaling networks. The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests that Compound-P and its analogs hold significant potential as targeted therapeutic agents, and the experimental protocols outlined herein provide the means to rigorously evaluate this potential.
References
-
Wikipedia. (2023, November 29). Staurosporine. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Sunitinib. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dasatinib. PubChem Compound Summary for CID 3062316. Retrieved from [Link]
-
Cancer Care Ontario. (2020, October). SUNItinib. Retrieved from [Link]
-
mediaTUM. (2010, April 19). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. Retrieved from [Link]
- Abdel-Rahman, O. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. ecancermedicalscience, 8, 425.
- Fabbro, D., & Ruetz, S. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 27-31.
- van Erp, N. P. (2012). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
-
ResearchGate. (n.d.). Kinase profile of dasatinib [Table]. Retrieved from [Link]
-
Targeted Oncology. (2025, November 11). FDA Approves Generic Dasatinib, Expanding Access to Key TKI. Retrieved from [Link]
- Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
-
Grokipedia. (n.d.). IC50. Retrieved from [Link]
- Martini, M., De Santis, M. C., & Braccini, L. (2022). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers, 14(12), 2959.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Manning, G., & Cantley, L. C. (2007). Protein Kinase Signalling Networks in Cancer. Cell, 129(6), 1049-1052.
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005).
- Bantscheff, M., Eberhard, D., & Abraham, Y. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
- Jäschke, A., & Kiefersauer, R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4901.
- van der Wekken, A. J., & Saber, A. (2016). Tyrosine kinase inhibitors: Multi-targeted or single-targeted?. Cancers, 8(1), 1.
- SIB Swiss Institute of Bioinformatics. (2018). Kinases and Cancer. Molecular & Cellular Oncology, 5(4), e1468202.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Diagram]. Retrieved from [Link]
- Holland-Frei Cancer Medicine. 8th edition. (2010).
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 13. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one | C7H7N3O | CID 135968977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | C6H5N3O | CID 420797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing the Cross-Reactivity of Pyrazolo[3,4-b]pyridine-Based Inhibitors: A Comparative Analysis of 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Introduction: The Challenge of Selectivity in Kinase Inhibitor Development
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target the ATP-binding site of protein kinases.[1][2] Derivatives of this core have been successfully developed as potent inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[3][4] However, the conserved nature of the ATP pocket across the human kinome presents a significant challenge: achieving target selectivity.[5] An inhibitor's interaction with unintended off-targets can lead to misleading experimental results in preclinical research and contribute to toxicity in clinical settings. Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a critical step in the validation of any new chemical entity.
This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity profile of a novel pyrazolo[3,4-b]pyridine derivative, using 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (hereafter referred to as Cmpd-X ) as our central case study. We will compare its hypothetical performance against two well-characterized (but illustrative) analogues:
-
Analogue A (Selective Inhibitor): A hypothetical compound designed for high potency against a single target with minimal off-target activity.
-
Analogue B (Multi-Targeted Inhibitor): A compound known to inhibit several kinases across different families, representing a polypharmacological profile.
Our approach is designed to build a complete picture of inhibitor behavior, moving from broad biochemical screening to validation in a physiological context and finally to an unbiased, proteome-wide survey. This tiered methodology ensures that experimental choices are guided by data, providing a self-validating workflow that builds confidence in the final selectivity profile.
Figure 1: A tiered workflow for assessing inhibitor cross-reactivity.
Tier 1: Initial Cross-Reactivity Assessment via In Vitro Kinome Profiling
Expertise & Experience: The most efficient first step is to perform a broad biochemical screen against a large panel of purified kinases.[6] This approach provides a rapid and cost-effective overview of a compound's inhibitory activity across the kinome. By testing at a single high concentration (e.g., 1 µM), we can quickly identify potential off-targets, which can then be followed up with full dose-response curves to determine potency (IC₅₀). This tiered approach within the initial screen prevents the unnecessary expenditure of resources on determining full IC₅₀ curves for kinases that are not inhibited.[6]
Experimental Protocol: Large-Panel Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X, Analogue A, and Analogue B in 100% DMSO. Create serial dilutions to generate a 10-point dose-response curve, typically from 10 µM to 0.5 nM.
-
Kinase Reaction Setup: In a 384-well plate, combine the recombinant kinase, its specific peptide substrate, and ATP at its Kₘ concentration in kinase buffer.
-
Inhibitor Addition: Add the test compounds to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like staurosporine as a positive control (0% activity).
-
Incubation: Incubate the plates at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using mobility-shift microfluidic capillary electrophoresis or luminescence-based ATP detection methods (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase-inhibitor interaction.
Comparative Data: Kinase Inhibition Profile
The following table presents hypothetical, yet representative, data for our compounds against a small, diverse panel of kinases.
| Kinase Target | Family | Cmpd-X IC₅₀ (nM) | Analogue A IC₅₀ (nM) | Analogue B IC₅₀ (nM) |
| FGFR1 (On-Target) | TK | 15 | 12 | 25 |
| VEGFR2 | TK | 350 | >10,000 | 40 |
| PDGFRβ | TK | 800 | >10,000 | 95 |
| SRC | TK | 1,200 | >10,000 | 150 |
| CDK2 | CMGC | 2,500 | >10,000 | 5,000 |
| TBK1 | CAMK | 98 | >10,000 | 2,100 |
| ROCK1 | AGC | >10,000 | >10,000 | 300 |
TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; CAMK: Calcium/calmodulin-dependent protein kinase; AGC: PKA, PKG, PKC family.
Trustworthiness: The data suggests that Cmpd-X is a potent inhibitor of its intended target, FGFR1, but also displays significant activity against TBK1, a kinase from a different family. This potential cross-reactivity is a critical finding. In contrast, Analogue A demonstrates high selectivity for FGFR1, while Analogue B confirms its multi-targeted nature, hitting several receptor tyrosine kinases (VEGFR2, PDGFRβ) and others. This initial screen provides the essential data needed to guide the next, more physiologically relevant, phase of testing.
Tier 2: Validating Target Engagement in a Cellular Environment
Expertise & Experience: An in vitro IC₅₀ value does not guarantee that a compound will engage its target in the complex milieu of a living cell.[7] Factors such as cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations (1-5 mM) can drastically alter a compound's effective potency.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the physical interaction between a drug and its target in intact cells or tissues.[9][10] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11]
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a cell line endogenously expressing the target protein(s) (e.g., H1581 cells for FGFR1). Treat cells with the test compound (e.g., 1 µM Cmpd-X) or vehicle (DMSO) for 1 hour.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or addition of a mild lysis buffer without detergents that would disrupt aggregates.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using target-specific antibodies.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. The shift in the midpoint of the melting curve (Tₘ) is the thermal shift (ΔTₘ), indicating target engagement.
Comparative Data: Cellular Thermal Shift (ΔTₘ)
| Target Protein | Cmpd-X ΔTₘ (°C) | Analogue A ΔTₘ (°C) | Analogue B ΔTₘ (°C) |
| FGFR1 | +8.5 | +9.2 | +7.9 |
| TBK1 | +6.1 | < 1.0 | +1.5 |
| VEGFR2 | +1.2 | < 1.0 | +7.2 |
Trustworthiness: The CETSA results provide critical validation. For Cmpd-X, we see a strong thermal shift for both FGFR1 and TBK1, confirming that it engages both targets within a cellular context. This corroborates our in vitro finding and elevates the concern about its cross-reactivity. Analogue A shows a robust shift only for its primary target, reinforcing its selective profile. Analogue B demonstrates engagement with both FGFR1 and VEGFR2, consistent with its multi-targeted biochemical profile. The lack of a significant shift for TBK1 with Analogue B, despite some in vitro activity, highlights how cellular context can modulate inhibitor action.
Tier 3: Unbiased Off-Target Discovery with Chemical Proteomics
Expertise & Experience: While targeted assays like kinase panels and CETSA are essential for evaluating known or suspected interactions, they cannot identify completely unexpected off-targets. To build a truly comprehensive cross-reactivity profile, an unbiased, proteome-wide approach is necessary.[12] Chemical proteomics, particularly affinity chromatography using immobilized broad-spectrum inhibitors ("Kinobeads") coupled with quantitative mass spectrometry, is the gold standard for this purpose.[13][14] This technique assesses the ability of a soluble "free" drug to compete with the immobilized matrix for binding to hundreds of endogenous kinases and other ATP-binding proteins directly from a cell lysate.[15]
Figure 3: Workflow for competitive chemical proteomics (Kinobeads).
Experimental Protocol: Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)
-
Cell Lysate Preparation: Prepare a native lysate from a relevant cell line (e.g., K-562, which expresses a broad range of kinases) in a non-denaturing lysis buffer.
-
Competition Binding: Aliquot the lysate and incubate with increasing concentrations of the test compound (Cmpd-X) or vehicle (DMSO) for 1 hour. This allows the free compound to bind to its targets.
-
Affinity Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow unbound kinases to bind to the immobilized probes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot its signal intensity against the concentration of the free inhibitor. The resulting dose-response curve is used to calculate an apparent dissociation constant (Kdapp), which reflects the binding affinity of the compound for that protein in the complex lysate.[14]
Comparative Data: Key On- and Off-Targets Identified for Cmpd-X
| Protein Target | Gene Name | Protein Family | Cmpd-X Kdapp (nM) | Biological Relevance |
| FGFR1 | FGFR1 | Receptor Tyrosine Kinase | 25 | Intended On-Target |
| TBK1 | TBK1 | Ser/Thr Kinase (IKK-related) | 150 | Confirmed Off-Target (Innate Immunity) |
| DDR1 | DDR1 | Receptor Tyrosine Kinase | 850 | Potential Off-Target (Collagen Receptor) |
| NQO2 | NQO2 | Quinone Reductase | 2,200 | Non-kinase Off-Target |
Trustworthiness: This unbiased screen provides the highest level of evidence. The Kinobeads data for Cmpd-X confirms its high-affinity binding to the intended target, FGFR1, and its significant off-target interaction with TBK1. Crucially, this method also uncovered a previously unsuspected interaction with DDR1, another receptor tyrosine kinase, and even a non-kinase off-target, NQO2.[5] This demonstrates the power of the approach to reveal the full spectrum of a compound's interactions, which would be missed by targeted assays alone. This comprehensive target landscape is invaluable for predicting potential polypharmacology or identifying liabilities early in development.
Conclusion and Forward Look
The systematic, multi-tiered approach detailed in this guide provides a robust framework for characterizing the cross-reactivity of novel inhibitors like This compound (Cmpd-X) .
-
Tier 1 (Biochemical Profiling) provided a broad, rapid assessment, identifying potent activity against both the intended target (FGFR1) and a significant off-target (TBK1).
-
Tier 2 (Cellular Target Engagement) validated these interactions in a physiological context, confirming that Cmpd-X engages both FGFR1 and TBK1 inside living cells.
-
Tier 3 (Chemical Proteomics) delivered an unbiased, proteome-wide view, confirming the primary interactions and revealing additional, unexpected off-targets like DDR1 and NQO2.
Based on this comprehensive analysis, we can classify Cmpd-X as a potent dual FGFR1/TBK1 inhibitor with additional, lower-affinity off-targets. This knowledge is critical. For researchers using Cmpd-X as a chemical probe to study FGFR1 signaling, awareness of its potent effect on the TBK1 pathway is essential to avoid misinterpretation of phenotypic results. For drug development professionals, this profile might suggest potential therapeutic applications in diseases where dual inhibition is beneficial, or it could highlight a liability that needs to be engineered out through further medicinal chemistry efforts.
By integrating these orthogonal methodologies, researchers can move beyond simple potency measurements to build a deep, reliable, and actionable understanding of a compound's true selectivity profile.
References
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
-
Cui, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 607–612. Available at: [Link]
-
Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1626–1637. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Available at: [Link]
-
Reinecke, M., et al. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2079, 137-154. Available at: [Link]
-
Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]
-
Peloquin, M., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16186. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-247. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available at: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1404-1413. Available at: [Link]
-
Ciu, T., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i816-i823. Available at: [Link]
-
Peloquin, M., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. Available at: [Link]
-
Vasta, J.D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 225-234. Available at: [Link]
-
Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. Available at: [Link]
-
Wikipedia contributors. (2023). Thermal shift assay. Wikipedia. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Publications. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Dlugosz, A., & Machon, Z. (1979). Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. Polish Journal of Pharmacology and Pharmacy, 31(3), 217-25. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC. Available at: [Link]
-
Lee, P.Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
-
van der Wijk, T., et al. (2017). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology, 12(6), 1517-1522. Available at: [Link]
-
Reinecke, M., et al. (2018). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. bioRxiv. Available at: [Link]
-
Iriepa, I., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5716. Available at: [Link]
-
Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]
-
Weltzien, H.U., & Padovan, E. (1991). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 46(6), 443-50. Available at: [Link]
-
Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 1063. Available at: [Link]
-
Hasan, M., et al. (2015). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridin-3-ones for Drug Discovery Professionals
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone in the development of potent and selective modulators of various biological targets. This guide focuses specifically on the pyrazolo[3,4-b]pyridin-3-one subclass, a structurally distinct variant poised for novel therapeutic applications.
While a vast body of research exists for C3-amino substituted pyrazolo[3,4-b]pyridines, particularly as kinase inhibitors, the corresponding C3-one analogues are less explored. This guide will synthesize field-proven insights from the broader pyrazolo[3,4-b]pyridine class and apply them to the C3-one scaffold, highlighting key structural differences and predicting their impact on biological activity. We will delve into the causality behind experimental choices, present comparative data, and provide robust protocols to empower researchers in their drug discovery efforts.
Comparative Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy of pyrazolo[3,4-b]pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. The following analysis dissects the role of each position on the scaffold, drawing comparisons between the well-understood C3-amino derivatives and the C3-one subclass of interest.
The N1-Position: An Essential Anchor
The unsubstituted N1-H of the pyrazole ring is arguably the most critical feature for the activity of pyrazolo[3,4-b]pyridines as kinase inhibitors.
-
Expertise & Experience: In the ATP-binding pocket of most kinases, the "hinge" region forms a series of backbone hydrogen bonds with incoming ligands. The N1-H of the pyrazolo[3,4-b]pyridine scaffold consistently acts as a crucial hydrogen bond donor, anchoring the molecule in the correct orientation for inhibitory activity. Studies on Fibroblast Growth Factor Receptor (FGFR) inhibitors have shown that N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely abolishes enzymatic activity, confirming the essential nature of this hydrogen bond donation.[1] Similarly, for AMP-activated protein kinase (AMPK) activators, exposure of the pyrazole N-H was proven to be essential for potency.[2]
-
Implication for Pyridin-3-ones: This principle is expected to hold true for the pyrazolo[3,4-b]pyridin-3-one scaffold. Maintaining an unsubstituted N1-H is a primary design consideration for achieving potent biological activity, especially in ATP-competitive inhibition.
The C3-Position: A Shift from H-Bond Donor to Acceptor
The substitution at the C3 position represents the most significant departure of our target scaffold from the classic kinase inhibitors.
-
C3-Amino Derivatives (The Benchmark): In thousands of kinase inhibitors, a C3-amino or C3-alkylamino group acts as a hydrogen bond donor and/or acceptor, forming one to two hydrogen bonds with the kinase hinge. This bidentate interaction provides high affinity and is a hallmark of this inhibitor class.
-
C3-Keto Derivatives (The Focus): The C3-carbonyl group of the pyrazolo[3,4-b]pyridin-3-one is exclusively a hydrogen bond acceptor. This fundamental change dictates that these molecules will bind differently to target proteins. They may engage different residues within an active site or target entirely different protein classes where a hydrogen bond acceptor is preferred. This presents an opportunity to develop inhibitors with novel binding modes and potentially improved selectivity profiles.
The C4, C5, and C6-Positions: Tuning Potency, Selectivity, and Physicochemical Properties
Substitutions on the pyridine ring are instrumental in tailoring the molecule's activity towards a specific target and improving its drug-like properties.
-
C4-Position: This position is often directed towards the interior of the binding pocket. Small, hydrophobic groups or aromatic rings are well-tolerated. In a series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives, the introduction of a phenyl group at the C4-position was a key feature of a lead compound for inhibiting kinases relevant to Alzheimer's disease (CDK5, GSK-3).[3]
-
C5-Position: This position typically points towards the solvent-exposed region of the active site. It is an ideal attachment point for larger functional groups designed to improve solubility or to probe for additional interactions in less-conserved regions of the target, thereby enhancing selectivity. In the development of inhibitors for the L1196M mutant of Anaplastic Lymphoma Kinase (ALK), the C5 position was substituted with a (3-fluorophenyl)sulfonyl group, which was crucial for achieving potent and selective activity.[4]
-
C6-Position: This position is often substituted with small alkyl groups (e.g., methyl) or can be part of a larger fused ring system. These substitutions can influence the overall conformation and electronic properties of the scaffold.
Data Presentation: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
To illustrate the SAR principles discussed, the following tables summarize the activity of representative C3-amino substituted pyrazolo[3,4-b]pyridine derivatives against various protein kinases. This data provides a valuable benchmark for gauging the potential of novel C3-one analogues.
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TRK Kinase Inhibitors
| Compound ID | C3-Substitution | C5-Substitution | TRKA IC50 (nM) | Cellular Activity (KM-12 cells) IC50 (µM) | Reference |
| A01 | 3-aminophenyl | H | 293 | >10 | [5] |
| C03 | 3-((tetrahydro-2H-pyran-4-yl)amino)phenyl | 5-(4-fluorobenzyl) | 56 | 0.304 | [5][6] |
| C09 | 3-(azetidin-3-ylamino)phenyl | 5-(4-fluorobenzyl) | 57 | 0.457 | [5] |
| C10 | 3-((1-acetylazetidin-3-yl)amino)phenyl | 5-(4-fluorobenzyl) | 26 | 0.179 | [5] |
Data demonstrates that modifications at the C3-amino and C5 positions significantly impact potency against Tropomyosin receptor kinase A (TRKA).
Table 2: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TBK1/ALK Kinase Inhibitors
| Compound ID | Target Kinase | C3-Substitution | C5-Substitution | IC50 (nM) | Reference |
| 15y | TBK1 | 3-(4-chlorophenyl) | 5-(2-(pyrrolidin-1-yl)ethoxy) | 0.2 | [7][8] |
| BX795 | TBK1 | (benchmark) | (benchmark) | 7.1 | [7] |
| 10g | ALK (L1196M) | 4-methoxybenzamide | 5-((3-fluorophenyl)sulfonyl) | <0.5 | [4] |
| 10c | ALK (L1196M) | 4-(trifluoromethyl)benzamide | 5-((3-fluorophenyl)sulfonyl) | 1.1 | [4] |
This table highlights the development of highly potent inhibitors by optimizing substitutions on the pyrazolo[3,4-b]pyridine core for different kinase targets.
Visualization of SAR and Experimental Workflow
To provide a clear visual summary, the following diagrams were generated using Graphviz.
Caption: Key SAR points for the pyrazolo[3,4-b]pyridin-3-one scaffold.
Caption: General workflow for discovery of pyrazolo[3,4-b]pyridin-3-one based agents.
Experimental Protocols
A self-validating system of protocols is essential for reproducible research. The following methodologies provide a robust framework for the synthesis and evaluation of novel pyrazolo[3,4-b]pyridin-3-one derivatives.
Protocol 1: General Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridin-3-ones
This protocol is a generalized multi-component reaction, a common and efficient method for constructing the pyrazolo[3,4-b]pyridine core.[9][10]
Causality: This one-pot reaction is efficient because it leverages the inherent reactivity of the starting materials. The 5-aminopyrazole acts as a binucleophile, first condensing with one carbonyl of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask, add 5-amino-1-phenyl-3-methyl-1H-pyrazole (1.0 mmol, 1 eq.), the desired β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol, 1.1 eq.), and an aromatic aldehyde (1.0 mmol, 1 eq.).
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to the flask. Acetic acid serves as both the solvent and an acid catalyst.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) with stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure pyrazolo[3,4-b]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a typical method to determine the IC50 value of a compound against a target protein kinase.
Causality: The assay measures the ability of a test compound to compete with ATP for the kinase's active site, thereby inhibiting the phosphorylation of a substrate. The amount of phosphorylated substrate is quantified, often via a fluorescence-based method, providing a direct measure of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the recombinant kinase, the appropriate peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Then, dilute these into the kinase buffer.
-
Reaction Initiation: In a 384-well plate, add 5 µL of the test compound solution, 5 µL of the 2x substrate/kinase solution, and initiate the reaction by adding 10 µL of the 2x ATP solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of phosphorylation using a suitable method. For example, using a commercial kit like Z'-LYTE™, add the development reagent, incubate for 60 minutes, and read the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold is a validated starting point for the development of potent therapeutics, particularly kinase inhibitors. While the C3-amino variants have been extensively explored, the pyrazolo[3,4-b]pyridin-3-one subclass remains a frontier with significant untapped potential.
The key takeaway from this guide is that the fundamental SAR principles established for the broader class—especially the critical role of the N1-H anchor and the tunability of the C4, C5, and C6 positions—provide a strong foundation for designing C3-one analogues. The defining feature, the C3-carbonyl, fundamentally alters the scaffold's hydrogen bonding profile from a donor/acceptor to a pure acceptor. This shift opens the door to discovering inhibitors with novel binding modes, potentially overcoming resistance mechanisms associated with existing drugs, and targeting new classes of proteins beyond kinases. Future research should focus on synthesizing and screening libraries of these compounds to unlock their full therapeutic potential.
References
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]
-
Yuan, Z., He, D., Xiao, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]
-
El-Araby, M., El-Hallouty, S. M., & Ibrahim, H. S. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Pharmacology & Pharmacy. [Link]
-
Catarzi, D., Varano, F., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, X., Liu, N., Fu, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Park, H., Lee, J., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. M., & Kandeel, M. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Wang, X., Liu, N., Fu, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed. [Link]
-
Wang, B., Ma, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Iriepa, I., Moraleda, I., & Bellido, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [Link]
-
Eldebss, T. M. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
-
El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridin-3-one: An In-Depth Analysis for the Modern Chemist
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential. Its structural similarity to purine bases has made it a focal point in medicinal chemistry, leading to the development of potent kinase inhibitors, anti-cancer agents, and anti-infectives. The "-one" functional group at the 3-position, specifically, introduces a crucial hydrogen bonding domain, often enhancing target engagement. Consequently, the efficient and versatile synthesis of the pyrazolo[3,4-b]pyridin-3-one core is of paramount importance to researchers in drug discovery and development.
This guide provides a comparative analysis of key synthetic methodologies for constructing the pyrazolo[3,4-b]pyridin-3-one ring system. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, evaluate the strategic advantages of each approach, and provide field-proven insights to guide your experimental design.
The Strategic Landscape: Three Pillars of Synthesis
The construction of the pyrazolo[3,4-b]pyridin-3-one core is primarily achieved by forming the pyridine ring onto a pre-existing pyrazole precursor. We will explore three distinct and representative strategies that highlight the evolution of synthetic thought: a classic cyclocondensation, a modern multicomponent reaction, and an elegant cascade cyclization.
-
The Workhorse: Classical Cyclocondensation via Gould-Jacobs Reaction
-
The Efficiency Expert: Catalyst-Mediated Multicomponent Reactions (MCRs)
-
The Modernist: Cascade 6-endo-dig Cyclization with Alkynyl Aldehydes
Method 1: The Workhorse: Classical Cyclocondensation (Gould-Jacobs Reaction)
The Gould-Jacobs reaction is a venerable and reliable method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues.[1][2] By substituting aniline with a 3-aminopyrazole, this reaction can be adapted to construct the pyrazolo[3,4-b]pyridin-4-one core, which exists in tautomeric equilibrium with the 4-hydroxypyridine form. Subsequent manipulation of the 4-position can lead to the desired 3-one scaffold, though often the 4-oxo derivative is the direct stable product of interest. The key principle is the reaction between an aminopyrazole and a malonic acid derivative, typically diethyl 2-(ethoxymethylene)malonate.
Mechanistic Insight
The reaction proceeds through a well-established sequence. The exocyclic amino group of the 3-aminopyrazole first acts as a nucleophile, attacking the electron-deficient carbon of the enol ether in diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol. This is followed by a thermal cyclization where the endocyclic pyrazole nitrogen attacks one of the ester carbonyls, eliminating a second molecule of ethanol to form the fused pyridine ring. The initial product is a 4-hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate ester, which can be further modified.[2]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-1H-pyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a high-boiling point solvent such as diphenyl ether.
-
Step 2: Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol.
-
Step 3: Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Step 4: Purification: Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Causality and Experimental Choices:
-
High-Boiling Solvent: The use of diphenyl ether is critical. Its high boiling point (~258 °C) provides the necessary thermal energy for the intramolecular cyclization (the key ring-forming step), which has a high activation energy.
-
Stoichiometry: A slight excess of the malonate derivative ensures the complete consumption of the often more valuable aminopyrazole starting material.
Logical Workflow Diagram
Caption: Workflow for Gould-Jacobs synthesis of a pyrazolo[3,4-b]pyridine core.
Method 2: The Efficiency Expert: Catalyst-Mediated Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have revolutionized synthetic chemistry by allowing the formation of complex molecules from three or more starting materials in a single pot. This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation.[3][4] For the synthesis of pyrazolo[3,4-b]pyridin-3-ones, a common MCR strategy involves the condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound like Meldrum's acid or ethyl cyanoacetate.[5]
Mechanistic Insight
The reaction mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base or Lewis acid.[2] This forms a highly electrophilic α,β-unsaturated intermediate. The 5-aminopyrazole then undergoes a Michael addition to this intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the endocyclic pyrazole nitrogen onto a carbonyl or nitrile group, followed by dehydration or elimination to yield the aromatic pyrazolo[3,4-b]pyridine ring system. The use of catalysts like ionic liquids or recyclable catalysts such as polyethylene glycol (PEG) can enhance reaction rates and yields.[3][5]
Experimental Protocol: One-Pot Synthesis using an Ionic Liquid Promoter
-
Step 1: Reactant Mixing: In a reaction vessel, combine the aromatic aldehyde (1.0 eq), Meldrum's acid (1.0 eq), and 5-amino-3-methyl-1-phenylpyrazole (1.0 eq).
-
Step 2: Addition of Ionic Liquid: Add the ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), to the mixture. The ionic liquid acts as both the solvent and a promoter for the reaction.[5]
-
Step 3: Reaction: Stir the mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Isolation: Upon completion, cool the reaction mixture. Add water to the vessel. The product, being insoluble in water, will precipitate out.
-
Step 5: Purification: Collect the solid precipitate by filtration, wash with water and then a small amount of cold ethanol. The product is often obtained in high purity, but can be further purified by recrystallization if necessary.
Causality and Experimental Choices:
-
Ionic Liquid: The use of an ionic liquid like [bmim][BF4] is a key choice for green chemistry. It is non-volatile, recyclable, and can act as a catalyst, enhancing the electrophilicity of the carbonyl groups and facilitating the condensation steps under milder conditions than traditional thermal methods.[5]
-
Meldrum's Acid: Meldrum's acid is a highly acidic active methylene compound, which facilitates the initial Knoevenagel condensation and subsequent cyclization steps.
Logical Workflow Diagram
Caption: Workflow for a one-pot, three-component synthesis of pyrazolo[3,4-b]pyridin-3-ones.
Method 3: The Modernist: Cascade 6-endo-dig Cyclization with Alkynyl Aldehydes
Representing the cutting edge of synthetic design, cascade (or domino) reactions construct complex molecular architectures through a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. A recently developed method employs a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes to furnish the pyrazolo[3,4-b]pyridine core.[6] This approach offers excellent regioselectivity and functional group tolerance.
Mechanistic Insight
The reaction is initiated by the condensation of the 5-aminopyrazole with the alkynyl aldehyde to form a pyrazolyl-enamine intermediate. This is followed by a key 6-endo-dig cyclization, where the endocyclic nitrogen of the pyrazole attacks the activated alkyne. This step is often promoted by a silver or other π-acidic catalyst that activates the C≡C bond towards nucleophilic attack. Subsequent tautomerization leads to the formation of the aromatic pyrazolo[3,4-b]pyridine system.[6] This method allows for the introduction of diverse substituents at various positions of the final molecule.
Experimental Protocol: Silver-Catalyzed Cascade Cyclization
-
Step 1: Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-aminopyrazole (1.0 eq), the alkynyl aldehyde (1.2 eq), and a silver catalyst such as silver triflate (AgOTf, 10 mol%).
-
Step 2: Solvent Addition: Add a suitable solvent, such as dioxane or DMF.
-
Step 3: Reaction: Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Step 4: Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the catalyst and any water-soluble byproducts.
-
Step 5: Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.[6]
Causality and Experimental Choices:
-
Silver Catalyst: The silver catalyst is a soft Lewis acid that coordinates to the alkyne, making it more electrophilic and susceptible to the intramolecular nucleophilic attack by the pyrazole nitrogen. This is the crucial step that enables the 6-endo-dig cyclization pathway.
-
Inert Atmosphere: The use of an inert atmosphere is important to prevent the degradation of the catalyst and sensitive reagents, ensuring optimal reaction efficiency.
Logical Workflow Diagram
Caption: Workflow for the silver-catalyzed cascade synthesis of pyrazolo[3,4-b]pyridines.
Comparative Performance Analysis
To facilitate an objective comparison, the key performance indicators for each synthetic strategy are summarized below. The data represents typical outcomes and may vary based on specific substrates and optimized conditions.
| Parameter | Method 1: Gould-Jacobs | Method 2: Multicomponent Reaction (MCR) | Method 3: Cascade Cyclization |
| Reaction Type | Cyclocondensation | One-Pot, Three-Component | Cascade/Domino Reaction |
| Typical Yield | Moderate to Good (60-85%) | Good to Excellent (80-95%)[5] | Good (70-90%)[6] |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours | 4 - 12 hours |
| Temperature | Very High (~250 °C) | Moderate (80-100 °C) | Moderate (90 °C) |
| Reagent Toxicity | Moderate (Diphenyl ether) | Low to Moderate (Ionic liquids) | Moderate (Silver salts) |
| Atom Economy | Moderate | High | High |
| Substrate Scope | Moderate | Broad | Broad |
| Key Advantage | Reliability, well-established | High efficiency, step economy, green potential[3] | Novelty, access to unique structures |
| Key Disadvantage | Harsh conditions, limited scope | Catalyst sensitivity, potential side reactions | Catalyst cost, longer reaction times |
Conclusion and Future Outlook
The synthesis of the pyrazolo[3,4-b]pyridin-3-one core has evolved from robust, high-temperature classical methods to highly efficient, atom-economical multicomponent and cascade reactions.
-
The Gould-Jacobs reaction remains a viable, albeit harsh, method for specific applications where its reliability is paramount.
-
Multicomponent reactions represent the current state-of-the-art for rapid library synthesis and green chemistry initiatives, offering high yields and operational simplicity.[4] Their adaptability to various catalysts and conditions makes them exceptionally powerful.
-
Cascade cyclizations showcase the elegance of modern synthetic design, enabling the construction of complex frameworks with high precision and offering pathways to novel chemical space.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals of the project. For generating a diverse library of analogues quickly and efficiently, MCRs are often the superior choice. For accessing novel derivatives with specific functionalities, cascade reactions may provide unique advantages. The continued development of novel catalysts and reaction conditions will undoubtedly further refine these powerful synthetic tools, accelerating the discovery of next-generation therapeutics based on the pyrazolo[3,4-b]pyridin-3-one scaffold.
References
-
El-borai, M.A., Rizk, H.F., Abd-Aal, M.F., & El-Deeb, I.Y. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92–96. [Link][7]
-
Zhang, X., Li, D., Fan, X., Wang, X., Li, X., Qu, G., & Wang, J. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159–167. [Link][5]
-
Lete, E., & Abella, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link][1][8]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link][2]
-
Thieme. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. [Link][9]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link][10]
-
Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link][6]
-
ResearchGate. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. [Link][4]
-
MDPI. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link][11]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[3,4-b]pyridin-3-one Compounds
Introduction: The Therapeutic Promise of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological potential.[1] These compounds, structural analogs of purines, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for disease progression, such as cyclin-dependent kinases (CDKs), topoisomerase II, and various other kinases.[1][2][5] This guide provides a comparative overview of the biological evaluation of novel pyrazolo[3,4-b]pyridin-3-one compounds, offering insights into their performance against various disease models and detailing the experimental methodologies for their assessment.
Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of investigation for pyrazolo[3,4-b]pyridine derivatives is their potential as anticancer agents.[2][6][7] Researchers have synthesized and evaluated numerous compounds, demonstrating their ability to inhibit the growth of various cancer cell lines.[6]
In Vitro Cytotoxicity and Anti-proliferative Effects
The initial step in evaluating the anticancer potential of these novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[9]
A selection of novel pyrazolo[3,4-b]pyridine derivatives has shown promising results in these assays. For instance, some compounds have exhibited potent activity against lung, liver, and colon cancer cell lines, with IC50 values in the low micromolar range.[6] The table below summarizes the cytotoxic activity of representative compounds from recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8b | A-549 (Lung) | 2.9 | Doxorubicin | - |
| HEPG2 (Liver) | 2.6 | |||
| HCT-116 (Colon) | 2.3 | |||
| C03 | Km-12 (Colon) | 0.304 | - | - |
| 8c | NCI 60-cell line panel (Average) | 1.33 | Etoposide | - |
Table 1: Comparative in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives. [1][6][10]
The selectivity of a compound for cancer cells over normal cells is a critical parameter. This is often assessed by testing the compounds on non-malignant cell lines, such as fibroblasts.[11] A higher selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) indicates a more favorable therapeutic window.
Further mechanistic studies delve into how these compounds exert their cytotoxic effects. Techniques like flow cytometry are employed to analyze the cell cycle distribution and to detect apoptosis (programmed cell death).[11][12] Compounds that induce cell cycle arrest, for example at the G2/M phase, and trigger apoptosis are considered promising candidates for further development.[1]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of novel compounds on cancer cell lines.[8][13]
Materials:
-
Cancer cell lines (e.g., A-549, HEPG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Novel pyrazolo[3,4-b]pyridin-3-one compounds
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug in culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for assessing cell viability.
Comparative Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant microbial strains necessitates the development of new antimicrobial agents. Pyrazolo[3,4-b]pyridine derivatives have shown potential in this area, exhibiting activity against a range of bacterial and fungal pathogens.[3][14][15]
In Vitro Susceptibility Testing
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] Common methods for MIC determination include broth microdilution and agar diffusion assays.[16][18]
Several novel pyrazolo[3,4-b]pyridine derivatives have demonstrated significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species.[14][15] The table below presents a comparison of the antimicrobial activity of some of these compounds.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 7d | Klebsiella pneumoniae | 3.9 | - | - |
| Staphylococcus aureus | 7.8 | |||
| Escherichia coli | 7.8 | |||
| Streptococcus mutans | 15.6 | |||
| 4e | Gram-positive bacteria | Active | Streptomycin | - |
| Gram-negative bacteria | Active | |||
| 4a | Gram-positive bacteria | Active | ||
| Gram-negative bacteria | Active |
Table 2: Comparative in vitro antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives. [7][14]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of novel compounds against bacterial strains.[17][18]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Novel pyrazolo[3,4-b]pyridin-3-one compounds
-
Reference antibiotic (e.g., tetracycline)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the reference antibiotic in MHB directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential to modulate the inflammatory response.[4][19]
In Vivo Anti-inflammatory Models
The anti-inflammatory activity of these compounds is often evaluated using in vivo animal models.[20][21] A commonly used model is the carrageenan-induced paw edema test in rats.[22] In this model, inflammation is induced by injecting carrageenan into the rat's paw, leading to edema (swelling). The effectiveness of the anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.
The mechanism of action of anti-inflammatory pyrazolo[3,4-b]pyridines may involve the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation.[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a general outline for assessing the in vivo anti-inflammatory activity of novel compounds.[22][24]
Materials:
-
Wistar rats
-
Novel pyrazolo[3,4-b]pyridin-3-one compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a reference drug group, and groups for different doses of the test compounds. Administer the compounds or vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) post-dosing, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The biological evaluation of novel pyrazolo[3,4-b]pyridin-3-one compounds has revealed a class of molecules with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic and toxicological profiles. Comprehensive in vivo studies are essential to validate the promising in vitro findings and to pave the way for potential clinical applications. The comparative data and standardized protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of this promising class of therapeutic agents.
References
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )
- MTT Assay Protocol for Cell Viability and Prolifer
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
-
Antibiotic sensitivity testing - Wikipedia. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis Online. (URL: [Link])
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (URL: [Link])
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: [Link])
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (URL: [Link])
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])
-
Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. (URL: [Link])
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL: [Link])
-
Synthesis, Characterization, and Antimicrobial Evaluation of Novel Thiohydrazonates and Pyrazolo[3,4-b]pyridines - Taylor & Francis Online. (URL: [Link])
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (URL: [Link])
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. (URL: [Link])
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])
-
Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (URL: [Link])
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])
-
(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL: [Link])
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (URL: [Link])
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors - ResearchGate. (URL: [Link])
-
Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme | Request PDF - ResearchGate. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. japsonline.com [japsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. apec.org [apec.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpras.com [ijpras.com]
- 22. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 23. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. The following protocols are designed to ensure the safe handling of this compound, grounded in established best practices for similar chemical structures.
Hazard Assessment and Risk Mitigation
The foundational principle of laboratory safety is to understand the potential hazards and implement controls to minimize risk. Based on data from analogous compounds, this compound should be handled with the assumption that it is harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4][5][6]
Key Precautionary Steps:
-
Engineering Controls: All work with this compound in solid (powder) or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] The fume hood also provides a physical barrier in case of splashes.
-
Avoid Dust and Aerosol Formation: When handling the solid compound, take care to avoid generating dust.[7][8] If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2][3][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][8]
Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[9] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[9][10] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile gloves are a common and effective choice for many laboratory chemicals. Given the potential for skin irritation, double gloving provides an additional layer of protection.[11] Gloves should be inspected for any signs of degradation or puncture before and during use.[7][12] Change gloves immediately if contamination is suspected, and always before handling non-laboratory items (e.g., phones, door handles).[12] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect against accidental spills and splashes.[9] The lab coat should be regularly laundered and not worn outside of the laboratory to prevent the spread of contamination. |
| Respiratory | N95 Respirator (for handling powder) | When handling the solid form of the compound, an N95 respirator is recommended to protect against inhalation of fine dust particles.[13] For larger spills or situations with a higher potential for aerosol generation, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[11][13] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[12] |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are required in all laboratory settings to protect against spills and falling objects.[9][10] |
Step-by-Step PPE Protocol
The following workflow ensures the correct donning and doffing of PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Solid Waste: All disposable PPE, including gloves, bench paper, and any other materials that have come into contact with this compound, must be disposed of in a designated hazardous waste container.[8][14]
-
Liquid Waste: Any solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Consult Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures.[14] The Safety Data Sheet (SDS) for the specific compound, when available, will provide detailed disposal instructions.[14]
By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- CymitQuimica. (2024). Safety Data Sheet for 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) in Chemistry.
- Fisher Scientific. (2023). Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Pyrazolidinone, 4-(hydroxymethyl)-4-methyl-1-phenyl-.
- Fluorochem. (2024). Safety Data Sheet for 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Sigma-Aldrich. (2024). Safety Data Sheet for 3-methyl-1H-pyrazolo[3,4-b]pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine.
- TCI Chemicals. (2025). Safety Data Sheet for 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. pppmag.com [pppmag.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
